3-Methyl-1H-indazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFQVZJHMWVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443633 | |
| Record name | 3-Methyl-1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149071-05-6 | |
| Record name | 3-Methyl-1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1h-indazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Methyl-1H-indazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule, this guide outlines a multi-step synthesis based on established and reliable organic chemistry transformations. The proposed pathway commences with the commercially available starting material, 3-methoxyacetophenone, and proceeds through nitration, reduction, diazotization with concomitant cyclization, and final demethylation.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically divided into four key transformations. The overall workflow is depicted below, starting from 3-methoxyacetophenone and proceeding through key intermediates 2-nitro-3-methoxyacetophenone, 2-amino-3-methoxyacetophenone, and 4-methoxy-3-methyl-1H-indazole.
An In-depth Technical Guide on the Physicochemical Properties of 3-Methyl-1H-indazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding 3-Methyl-1H-indazol-4-ol is limited in publicly available scientific literature. Much of the data presented herein is based on predictions and information available for structurally related compounds. Further experimental validation is required for definitive characterization.
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and anticancer properties. The strategic placement of substituents on the indazole core can significantly modulate the physicochemical properties and biological activity of these molecules. This guide aims to provide a comprehensive overview of the available physicochemical data for this compound, detail relevant experimental protocols for related compounds, and present logical workflows pertinent to its study.
Physicochemical Properties
Quantitative experimental data for this compound is scarce. The following table summarizes the available information, including predicted values where experimental data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.16 g/mol | BLD Pharm[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | BLD Pharm[2] |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| LogP (predicted) | 1.6 | PubChemLite[1] |
| CAS Number | 149071-05-6 | BLD Pharm[2] |
Experimental Protocols
Due to the lack of specific experimental protocols for this compound, this section details a general synthetic route for a related compound, 3-methyl-1H-indazole, which can be adapted for the synthesis of the target molecule.
Synthesis of 3-Methyl-1H-indazole (General Protocol)
This protocol is based on a patented method for the synthesis of 3-methyl-1H-indazole and serves as a foundational methodology that could be modified for the synthesis of this compound, likely by starting with a substituted acetophenone.
Step 1: Nitration of a Substituted Acetophenone
-
A substituted acetophenone is added dropwise to a mixture of sulfuric acid and nitric acid at a low temperature.
-
A catalyst, such as calcium silicate powder, is added, and the reaction is stirred overnight.
-
The reaction mixture is then poured into ice water and filtered to yield the corresponding 2-nitroacetophenone derivative.
Step 2: Reduction of the Nitro Group
-
The 2-nitroacetophenone derivative is reacted with a reducing agent, such as iron powder in the presence of an ammonium salt, to produce the 2-aminoacetophenone derivative.
Step 3: Diazotization and Cyclization
-
The 2-aminoacetophenone derivative is dissolved in hydrochloric acid.
-
An aqueous solution of sodium nitrite (NaNO₂) is added to form a diazonium salt.
-
A reducing agent, such as tin(II) chloride (SnCl₂), is then added to facilitate reductive cyclization.
-
The reaction mixture is poured into ice water, and the pH is adjusted to weakly alkaline to precipitate the 3-methyl-1H-indazole product, which is then filtered and dried.
Characterization: The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Below is a DOT script for a diagram illustrating a general experimental workflow for the synthesis and characterization of an indazole derivative.
Caption: General workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the indazole scaffold is a well-established pharmacophore in drug discovery. Many indazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
For instance, various indazole derivatives have been explored as inhibitors of the PI3K/Akt/mTOR and MAP kinase signaling pathways, which are crucial for cell proliferation, survival, and metastasis.
Below is a hypothetical signaling pathway that could be targeted by indazole derivatives, illustrating the potential mechanism of action.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
This compound represents a molecule of interest within the broader class of indazole compounds. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties and biological activities. The information provided in this guide, based on predictions and data from related structures, should serve as a starting point for researchers. Further experimental investigation is crucial to fully elucidate the chemical and biological profile of this compound and to determine its potential as a lead compound in drug discovery programs.
References
A Technical Guide to the Crystal Structure of 3-Methyl-1H-indazol-4-ol and its Analogs for Drug Development Professionals
For correspondence: --INVALID-LINK--
Abstract: This technical whitepaper provides a comprehensive overview of the structural and synthetic aspects of 3-methyl-1H-indazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. While a definitive crystal structure for 3-Methyl-1H-indazol-4-ol is not publicly available at the time of this publication, this guide offers a detailed analysis of a closely related analog to illustrate the crystallographic features of this scaffold. Furthermore, it outlines robust experimental protocols for the synthesis of the 3-methyl-1H-indazole core and the general methodology for obtaining single crystals suitable for X-ray diffraction analysis. The document also explores the role of indazole derivatives as modulators of key signaling pathways, providing context for their application in therapeutic areas such as oncology.
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system is a privileged scaffold in modern drug discovery, with numerous derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Notably, the indazole core is a key component in several targeted cancer therapies, where it often serves as a hinge-binding motif for kinase inhibitors. For instance, various substituted indazole derivatives have shown potent inhibitory activity against critical oncogenic pathways like the PI3K/AKT/mTOR signaling cascade.[1][2] The substitution pattern on the indazole ring, including the placement of methyl and hydroxyl groups as in this compound, is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these molecules.
A precise understanding of the three-dimensional structure of these compounds at an atomic level is paramount for structure-based drug design. X-ray crystallography provides definitive evidence of molecular conformation, tautomeric forms, and intermolecular interactions in the solid state, which can guide the optimization of lead compounds.
Crystal Structure Analysis of a 3-Methyl-1H-Indazole Analog
As of the date of this publication, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. However, to provide valuable structural insights into this class of molecules, we present a detailed analysis of a structurally related compound. The data presented herein serves as a representative example of the crystallographic parameters and molecular geometry that can be expected for substituted 3-methyl-1H-indazoles.
Representative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for a representative 3-methyl-1H-indazole derivative. This data illustrates the typical parameters obtained from a crystallographic experiment.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄ClN₃O₃S |
| Formula Weight | 351.80 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2023 (1) |
| b (Å) | 10.6312 (2) |
| c (Å) | 10.8957 (2) |
| α (°) | 117.523 (1) |
| β (°) | 93.095 (1) |
| γ (°) | 103.166 (1) |
| Volume (ų) | 806.36 (2) |
| Z | 2 |
| Temperature (K) | 296 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Density (calculated) (g/cm³) | 1.449 |
| Absorption Coefficient (mm⁻¹) | 0.38 |
| F(000) | 364 |
| Crystal Size (mm³) | 0.40 × 0.36 × 0.31 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 20115 |
| Independent reflections | 4526 [R(int) = 0.028] |
| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.116 |
| R indices (all data) | R1 = 0.052, wR2 = 0.124 |
| Goodness-of-fit on F² | 1.03 |
Data obtained for a representative N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide.
Experimental Protocols
General Synthesis of the 3-Methyl-1H-Indazole Core
The synthesis of the 3-methyl-1H-indazole scaffold can be achieved through various synthetic routes.[3] A common and effective method involves the cyclization of a substituted 2-aminoacetophenone derivative.[4][5] The following protocol is a generalized procedure adapted from established literature.[4][5]
Step 1: Nitration of a Substituted Acetophenone A substituted acetophenone is slowly added to a mixture of sulfuric acid and nitric acid at low temperatures to yield the corresponding 2-nitroacetophenone derivative.
Step 2: Reduction of the Nitro Group The 2-nitroacetophenone is reduced to 2-aminoacetophenone. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., ammonium chloride or hydrochloric acid).
Step 3: Diazotization and Cyclization The 2-aminoacetophenone is dissolved in hydrochloric acid and treated with an aqueous solution of sodium nitrite at 0-10°C to form a diazonium salt. This intermediate is then treated with a reducing agent, such as stannous chloride (SnCl₂), which facilitates the reductive cyclization to the 3-methyl-1H-indazole product. The final product is typically isolated by precipitation after adjusting the pH, followed by filtration and drying.[4][5]
Protocol for Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[6] The following is a general protocol for the crystallization of a small organic molecule like this compound.
1. Purification of the Compound: The synthesized compound must be of high purity (>98%). Purification can be achieved by column chromatography or recrystallization.
2. Solvent Screening: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility at room temperature or elevated temperatures, and lower solubility at cooler temperatures.
3. Crystallization Method - Slow Evaporation: a. Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial to create a near-saturated solution. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.[7] d. Monitor the vial for the formation of single, well-defined crystals.
4. Crystal Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.[6]
Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure from a single crystal involves a series of steps, from data collection to structure refinement.[8][9][10][11]
Biological Context: Indazole Derivatives as PI3K/Akt Signaling Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1][12][13] A number of indazole-containing molecules have been developed as potent and selective inhibitors of PI3K and/or Akt.[1][2] Understanding this pathway provides a rationale for the development of compounds like this compound.
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting apoptosis), cell cycle progression, and protein synthesis. Indazole-based inhibitors typically function by competing with ATP in the kinase domain of PI3K or Akt, thereby blocking the downstream signaling cascade.
Conclusion and Future Directions
While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for researchers and drug development professionals working with this important class of compounds. The representative crystallographic data, detailed experimental protocols for synthesis and crystallization, and the biological context of the indazole scaffold as a PI3K/Akt pathway modulator offer a solid foundation for further investigation.
The successful synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction analysis, would be a valuable contribution to the field. This would allow for a direct correlation between its three-dimensional structure and its biological activity, paving the way for the rational design of novel and more effective indazole-based therapeutics. The protocols and workflows outlined in this document provide a clear roadmap for achieving this goal.
References
- 1. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 5. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. geo.umass.edu [geo.umass.edu]
- 11. pulstec.net [pulstec.net]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 13. Stork: PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs [storkapp.me]
The Evolving Landscape of 3-Methyl-1H-indazol-4-ol Derivatives in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Among these, the 3-methyl-1H-indazole core has attracted significant attention as a template for the design of novel kinase inhibitors and other targeted anticancer agents. This technical guide provides an in-depth overview of the known biological activities of 3-methyl-1H-indazole derivatives, with a particular focus on the potential, though currently under-documented, role of 4-hydroxy-substituted analogs. While comprehensive studies on a series of 3-Methyl-1H-indazol-4-ol derivatives are not yet prevalent in the public domain, this guide consolidates available data on closely related compounds to inform future research and development efforts.
Anticancer Activity of Substituted 3-Methyl-1H-indazole Derivatives
Research into 3-methyl-1H-indazole derivatives has revealed their potential as inhibitors of various protein kinases implicated in cancer progression. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.
Bromodomain-containing Protein 4 (BRD4) Inhibition
A notable study focused on a series of 3-methyl-1H-indazole derivatives as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that regulates the expression of key oncogenes like c-Myc.[3] Several compounds from this series exhibited strong affinity for the BRD4 bromodomain 1 (BD1) and demonstrated potent antiproliferative effects in the MV4;11 cancer cell line.
Table 1: In vitro Activity of Selected 3-Methyl-1H-indazole Derivatives against BRD4 and Cancer Cells [3]
| Compound | BRD4-BD1 Binding Affinity (Kd, μM) | MV4;11 Cell Proliferation IC50 (μM) |
| 9d | 0.12 | 0.25 |
| 9u | 0.09 | 0.31 |
| 9w | 0.11 | 0.42 |
Data extracted from Dong R, et al. Bioorg Med Chem. 2021.
The data indicates that substitutions on the 3-methyl-1H-indazole core can lead to potent BRD4 inhibition and significant antiproliferative activity.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key assays used in the evaluation of indazole derivatives.
Synthesis of 3-Methyl-1H-indazole
A general synthesis for the 3-methyl-1H-indazole core involves the cyclization of 2-aminoacetophenone derivatives.
Protocol 1: Synthesis of 3-Methyl-1H-indazole
-
Diazotization: Dissolve 2-aminoacetophenone in hydrochloric acid and cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride in hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice water and basify with a sodium hydroxide solution to a weakly alkaline pH.
-
Filter the resulting precipitate, wash with water, and dry to obtain 3-methyl-1H-indazole.[4]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol 2: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-methyl-1H-indazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[5]
Signaling Pathways and Experimental Workflows
The development of potent and selective kinase inhibitors requires a deep understanding of the underlying signaling pathways and a structured experimental workflow.
Kinase Inhibition Signaling Pathway
Many 3-substituted indazole derivatives function by inhibiting protein kinases, which are key components of intracellular signaling cascades that drive cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for indazole-based inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
Drug Discovery and Development Workflow
The process of identifying and validating novel anticancer agents follows a structured workflow, from initial screening to in vivo studies.
Caption: A simplified workflow for anticancer drug discovery and development.
Future Directions
The existing body of research strongly supports the 3-methyl-1H-indazole scaffold as a valuable starting point for the development of novel anticancer therapeutics. However, the specific contributions of a hydroxyl group at the 4-position remain to be thoroughly investigated. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships (SAR) against a panel of cancer-relevant kinases and other molecular targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Deep Dive into the Mechanism of Action of 3-Methyl-1H-indazol-4-ol Analogs
Disclaimer: Due to the limited publicly available information on the specific mechanism of action for 3-Methyl-1H-indazol-4-ol, this technical guide will focus on the well-characterized mechanisms of structurally related indazole-containing compounds, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The indazole scaffold is a common feature in a multitude of kinase inhibitors, and this guide will use the potent and selective pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a primary exemplar to provide an in-depth understanding of the core mechanism of action.
Executive Summary
The indazole core is a key pharmacophore in the development of targeted cancer therapeutics, particularly inhibitors of protein kinases. These kinases play a pivotal role in cell signaling pathways that, when dysregulated, can lead to oncogenesis. A significant number of indazole derivatives have been shown to be potent inhibitors of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in various human cancers. This guide elucidates the mechanism of action of indazole-based kinase inhibitors, with a detailed focus on the PI3K pathway. We will explore the molecular interactions, downstream cellular consequences, and the experimental methodologies used to characterize these effects.
The PI3K/AKT/mTOR Signaling Pathway: A Prime Target for Indazole-Based Inhibitors
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Mechanism of Pathway Activation:
-
Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of growth factors (e.g., EGF, IGF-1) to their corresponding RTKs on the cell surface.
-
PI3K Recruitment and Activation: This binding event leads to the dimerization and autophosphorylation of the RTKs, creating docking sites for the p85 regulatory subunit of Class I PI3K. This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, activating PI3K at the plasma membrane.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).
-
Full AKT Activation: The recruitment of AKT to the membrane allows for its phosphorylation and full activation by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).
-
Downstream Signaling: Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
Role of Indazole-Based Inhibitors:
Indazole-containing molecules like Pictilisib (GDC-0941) are designed to be ATP-competitive inhibitors of the p110 catalytic subunit of PI3K. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the entire downstream signaling cascade.[1] This inhibition leads to decreased cell proliferation, induction of apoptosis, and suppression of tumor growth.[2]
References
Spectroscopic Analysis of 3-Methyl-1H-indazole: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-1H-indazole. Due to the limited availability of published spectroscopic data for 3-Methyl-1H-indazol-4-ol, this document focuses on the closely related and structurally similar compound, 3-Methyl-1H-indazole. The data and methodologies presented herein serve as a valuable reference for researchers, scientists, and professionals in drug development engaged in the characterization of indazole derivatives. The principles and techniques described can be readily adapted for the analysis of this compound and other similar molecules.
The guide is structured to provide a detailed examination of the spectroscopic properties of 3-Methyl-1H-indazole, including data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a summary of the key spectral data presented in a clear, tabular format for ease of comparison and detailed experimental protocols. Furthermore, a generalized workflow for the spectroscopic analysis of an organic compound is visualized using a Graphviz diagram.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Methyl-1H-indazole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3-Methyl-1H-indazole exhibits characteristic signals for the aromatic protons of the indazole ring system and the methyl group at the 3-position.
Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-1H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.71 - 7.74 | m | - | 1H, Ar-H |
| 7.50 - 7.54 | m | - | 2H, Ar-H |
| 7.40 - 7.44 | m | - | 1H, Ar-H |
| 7.32 | dd | 14.6, 7.3 | 1H, Ar-H |
| 7.21 | t | 7.5 | 1H, Ar-H |
| 2.67 | s | - | 3H, -CH₃ |
Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from publicly available spectral databases.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of 3-Methyl-1H-indazole shows distinct signals for each carbon atom in the molecule, including the aromatic carbons and the methyl carbon.
Table 2: ¹³C NMR Spectroscopic Data for 3-Methyl-1H-indazole [1]
| Chemical Shift (δ) ppm | Assignment |
| 144.0 | C |
| 140.3 | C |
| 139.5 | C |
| 129.4 | CH |
| 127.2 | CH |
| 126.1 | C |
| 124.9 | CH |
| 122.4 | CH |
| 120.8 | CH |
| 120.6 | CH |
| 110.4 | C |
| 11.9 | -CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data sourced from publicly available spectral databases.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methyl-1H-indazole displays characteristic absorption bands corresponding to the vibrations of the N-H bond, C-H bonds of the aromatic ring and the methyl group, and the C=C and C=N bonds of the indazole ring.
Table 3: IR Spectroscopic Data for 3-Methyl-1H-indazole [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1594 | - | C=C/C=N stretching |
| 1507 | - | C=C/C=N stretching |
| 1443 | - | C-H bending (methyl) |
| 750 | - | C-H out-of-plane bending (aromatic) |
Sample Preparation: KBr pellet or thin film. Data sourced from publicly available spectral databases.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3-Methyl-1H-indazole shows the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.
Table 4: Mass Spectrometry Data for 3-Methyl-1H-indazole [1]
| m/z | Relative Intensity (%) | Assignment |
| 208 | 100 | [M]⁺ |
| 193 | - | [M-CH₃]⁺ |
| 167 | - | - |
| 139 | - | - |
| 104 | - | - |
| 77 | - | [C₆H₅]⁺ |
Ionization Method: Electron Impact (EI). Data sourced from publicly available spectral databases.[1]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the analyte.
Materials:
-
NMR tube (5 mm diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analyte (3-Methyl-1H-indazole or derivative)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, thereby improving the resolution of the spectra.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the analyte to identify functional groups.
Method: Thin Solid Film [2] Materials:
-
Salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Analyte (3-Methyl-1H-indazole or derivative)
-
Pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of the solid analyte in a few drops of a volatile solvent in a small vial.
-
Place a single, clean salt plate on a clean, dry surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
Mass Spectrometry (MS)[4][5]
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Method: Electron Ionization (EI) Mass Spectrometry [3][4] Materials:
-
Mass spectrometer with an EI source
-
Sample vial
-
Volatile solvent (if necessary)
-
Direct insertion probe or GC inlet
Procedure:
-
Sample Introduction:
-
For a solid sample, a small amount is placed in a capillary tube at the end of a direct insertion probe.
-
The probe is inserted into the ion source of the mass spectrometer.
-
The sample is heated to vaporize it directly into the ion source.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The newly formed ions are accelerated out of the ion source by an electric field.
-
The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or a similar detector.
-
The detector generates a signal that is proportional to the number of ions of a specific m/z striking it.
-
-
Data Presentation:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
References
The Indazole Core: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic heteroaromatic organic compound composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of indazole compounds, details key synthetic methodologies with experimental protocols, presents quantitative data for comparative analysis, and visualizes the crucial role of indazoles in modulating key signaling pathways implicated in various diseases.
Discovery and Early History
The journey of indazole began in the late 19th century with the pioneering work of German chemist Emil Fischer . In 1883, Fischer first synthesized and characterized a derivative of this novel heterocyclic system.[1] His initial synthesis involved the cyclization of o-hydrazinobenzoic acid to form indazolone, a foundational discovery that laid the groundwork for the entire field of indazole chemistry.[1]
Following Fischer's seminal work, other notable contributions expanded the understanding and synthetic accessibility of the indazole core. The Jacobson indazole synthesis , a modification of the Fischer method, provided an alternative route through the nitrosation of N-acetyl derivatives of 2-alkylanilines.[3] These early discoveries were instrumental in establishing the fundamental chemistry of indazoles and paving the way for future innovations.
Key Synthetic Methodologies
The synthesis of the indazole core has evolved significantly since its discovery. This section details the experimental protocols for key historical and modern synthetic methods.
Fischer Indazole Synthesis
The classical Fischer synthesis remains a fundamental method for constructing the indazole ring system.
Experimental Protocol: Synthesis of Indazolone from o-Hydrazinobenzoic Acid [4]
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 ml of concentrated hydrochloric acid (sp. gr. 1.18).
-
Reflux: Heat the mixture to reflux for 30 minutes. The solid material will dissolve to form a pale yellow solution.
-
Concentration: Transfer the solution to a large evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.
-
Crystallization and Isolation: Upon cooling, indazolone hydrochloride will crystallize. Collect the crystals by filtration and wash them with a small amount of cold water.
-
Conversion to Indazolone: Dissolve the indazolone hydrochloride in hot water and neutralize the solution with sodium acetate. The free indazolone will precipitate.
-
Purification: Collect the precipitated indazolone by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water or ethanol.
Jacobson Indazole Synthesis
This modification offers an alternative route to indazoles, particularly for substrates that may not be amenable to the original Fischer conditions.
Experimental Protocol: Synthesis of Indazole from N-Nitroso-o-acetotoluidide [5]
-
Preparation of N-acetyl-o-toluidine: Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml of acetic anhydride in a two-necked flask. Cool the mixture in an ice bath.
-
Nitrosation: Introduce a stream of nitrous gases into the cooled solution to effect nitrosation.
-
Decomposition and Cyclization: Pour the solution of N-nitroso-o-acetotoluidide onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours. The separated oil is then extracted with benzene.
-
Work-up: Wash the combined benzene extracts with ice water and then with a methanol solution to remove any remaining acetic anhydride.
-
Isolation: After allowing the benzene solution to stand, the indazole product will begin to crystallize. The decomposition is completed by heating the solution on a steam bath.
-
Extraction and Purification: Extract the indazole from the benzene solution with hydrochloric acid. Neutralize the acidic extracts with excess ammonia to precipitate the indazole. Collect the crude product by filtration, wash with water, and dry. The product can be purified by vacuum distillation.
Davis-Beirut Reaction
A more contemporary method, the Davis-Beirut reaction, provides an efficient route to 2H-indazoles.
Experimental Protocol: Synthesis of 2-Amino-2H-indazoles [6]
-
Starting Material Preparation: Synthesize o-nitrobenzylamines by reacting the corresponding o-nitrobenzaldehydes with a primary amine, followed by reduction of the resulting imine with sodium borohydride.
-
Cyclization: React the o-nitrobenzylamine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF) at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting 2-amino-2H-indazole derivative by column chromatography on silica gel.
Modern Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of functionalized indazoles.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Indazoles [7]
-
Reaction Setup: In a reaction vessel, combine the bromo-indazole starting material, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated period.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted indazole.
Quantitative Data on Synthesis Yields
The efficiency of different synthetic methods for preparing the indazole core can vary significantly depending on the specific substrates and reaction conditions. The following table summarizes reported yields for various indazole synthesis methods.
| Synthesis Method | Starting Materials | Product | Reported Yield (%) | Reference |
| Fischer Synthesis (modified) | o-Hydrazinobenzoic acid | Indazolone | 82-86 | [4] |
| Jacobson Synthesis | N-Nitroso-o-acetotoluidide | Indazole | 36-47 (crude) | [5] |
| Davis-Beirut Reaction | o-Nitrobenzylamines | 2-Amino-2H-indazoles | 41-50 | [6] |
| Palladium-Catalyzed Synthesis | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide and various arylboronic acids | Aryl-substituted indazoles | 82.5 (for one derivative) | [7] |
| Microwave-Assisted Synthesis | o-Nitro benzaldehyde and hydrazine hydrate | 1-H indazole | Not specified | [8] |
| Metal-Free Synthesis | o-aminobenzaldehydes and hydroxylamine | N-unsubstituted and N-substituted 1H-indazoles | up to 94 | [9] |
Role of Indazoles in Cellular Signaling Pathways
Indazole derivatives have garnered significant attention in drug discovery due to their ability to modulate the activity of key proteins involved in cellular signaling pathways, particularly protein kinases. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][10] Its aberrant activation is a common event in many human cancers. Several indazole-based compounds have been developed as potent inhibitors of this pathway.[3][4]
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indazole is a heterocyclic aromatic organic compound that plays a significant role as a building block in medicinal chemistry. Its structural isomerism, specifically annular tautomerism, is a critical aspect that influences its physicochemical properties, reactivity, and biological activity. Understanding the tautomeric forms of 3-methyl-1H-indazole is paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the tautomeric forms of 3-methyl-1H-indazole, focusing on their relative stability, spectroscopic characterization, and the experimental and computational methods used for their study.
Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. For 3-methyl-indazole, the two principal tautomers are 3-methyl-1H-indazole and 3-methyl-2H-indazole. The 3H-tautomer is generally considered to be significantly less stable and is not commonly observed.[1][2]
Tautomeric Equilibrium and Stability
The tautomeric equilibrium between 3-methyl-1H-indazole and 3-methyl-2H-indazole is a dynamic process influenced by factors such as the solvent, temperature, and the presence of other functional groups. However, extensive experimental and theoretical studies have consistently shown that the 1H-tautomer is the thermodynamically more stable form .[3][4] This preference is attributed to the benzenoid character of the 1H-tautomer, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the tautomeric forms of 3-methyl-indazole. The chemical shifts of the protons and carbons in the molecule are sensitive to the position of the proton on the nitrogen atoms.
Data Presentation: NMR Chemical Shifts
The following tables summarize the reported 1H and 13C NMR chemical shifts for 3-methyl-1H-indazole in different deuterated solvents. At present, dedicated spectral data for the less stable 3-methyl-2H-indazole tautomer is not available in the literature, likely due to its low population in the equilibrium mixture under standard conditions.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of 3-Methyl-1H-indazole
| Proton | CDCl3 | DMSO-d6 |
| NH | 13.23 (s, 1H) | 13.33 (br. s, 1H) |
| H4 | 7.65 (d, 1H) | - |
| H5 | 7.37 (t, 1H) | - |
| H6 | 6.91 (t, 1H) | - |
| H7 | 7.04 (d, 1H) | - |
| CH3 | 2.55 (s, 3H) | - |
Note: Specific assignments for aromatic protons in DMSO-d6 were not explicitly found in the search results.
Table 2: 13C NMR Chemical Shifts (δ, ppm) of 3-Methyl-1H-indazole
| Carbon | CDCl3 | DMSO-d6 |
| C3 | - | - |
| C3a | - | - |
| C4 | - | - |
| C5 | - | - |
| C6 | - | - |
| C7 | - | - |
| C7a | - | - |
| CH3 | - | - |
Note: Fully assigned 13C NMR data for 3-methyl-1H-indazole was not available in the search results. For the parent 1H-indazole in CDCl3, the reported 13C NMR shifts are δ 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, and 140.01.[6]
Experimental Protocols
Synthesis of 3-Methyl-1H-indazole
A common and effective method for the synthesis of 3-methyl-1H-indazole involves the cyclization of 2-aminoacetophenone.
Protocol:
-
To a solution of 2-aminoacetophenone (81 g) in 600 ml of 37% hydrochloric acid, slowly add a solution of sodium nitrite (80 g in 400 ml of water) dropwise at a temperature of 0-10 °C over 1 hour.
-
Maintain the temperature at 0-10 °C and stir for an additional hour.
-
Slowly add a solution of stannous chloride dihydrate (200 g) in 300 ml of 37% hydrochloric acid.
-
Continue stirring the reaction mixture overnight at 0-10 °C.
-
Pour the reaction mixture into ice water and filter.
-
Adjust the pH of the filtrate to 8 with a suitable base, which will cause the precipitation of a solid.
-
Filter the solid, wash with water, and dry to obtain 3-methyl-1H-indazole as an off-white solid.[7]
NMR Spectroscopic Analysis
To characterize the tautomeric forms of 3-methyl-indazole, the following general NMR protocol can be employed:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-methyl-1H-indazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum. Key signals to observe are the broad singlet for the N-H proton (typically downfield, >10 ppm) and the singlet for the methyl group protons, along with the aromatic proton signals.
-
13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum. This will provide information on the carbon framework of the molecule.
-
2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]
-
Low-Temperature NMR: To potentially observe the less stable 2H-tautomer, low-temperature NMR studies can be performed. By slowing down the rate of proton exchange between the tautomers, it may be possible to resolve separate signals for each species.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule. The crystal structure of 3-methyl-1H-indazole has been determined and is available in the Cambridge Structural Database (CCDC Number: 615981).[8] This analysis confirms that in the solid state, the molecule exists as the 1H-tautomer.
General Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of 3-methyl-1H-indazole suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using appropriate software packages. The final refined structure will provide precise bond lengths, bond angles, and the definitive tautomeric form in the solid state.
Mandatory Visualizations
The tautomeric equilibrium of 3-methyl-indazole can be represented as a chemical signaling pathway.
Caption: Tautomeric equilibrium of 3-methyl-indazole.
The general workflow for the synthesis and characterization of 3-methyl-1H-indazole can be visualized as follows:
Caption: Synthesis and characterization workflow.
Conclusion
The tautomerism of 3-methyl-1H-indazole is a fundamental characteristic of this important heterocyclic compound. The available evidence overwhelmingly indicates that the 1H-tautomer is the predominant and more stable form in both solution and the solid state. This stability is a key factor in its reactivity and interactions in biological systems. For researchers and drug development professionals, a thorough understanding of this tautomeric preference, supported by robust spectroscopic and crystallographic data, is essential for the rational design and synthesis of novel indazole-based therapeutic agents. Further research to precisely quantify the tautomeric equilibrium constant and to isolate and characterize the 2H-tautomer would provide even deeper insights into the chemical biology of this versatile scaffold.
References
- 1. rsc.org [rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
- 8. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Methyl-1H-indazol-4-ol: A Core Intermediate for Advanced Organic Synthesis and Drug Discovery
For Immediate Release
Introduction: 3-Methyl-1H-indazol-4-ol is a heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structural arrangement, featuring a bicyclic indazole core with methyl and hydroxyl substitutions at key positions, renders it a valuable intermediate for the development of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role as a precursor in medicinal chemistry.
Physicochemical Properties
While comprehensive spectral data for this compound is not widely published, its fundamental properties have been established. It is commercially available, indicating its stability and utility in synthetic applications.
| Property | Data | Source |
| CAS Number | 149071-05-6 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥95% | |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound
A plausible synthetic workflow is outlined below:
Figure 1: Proposed synthetic pathway to this compound.
Experimental Protocols (Analogous Syntheses)
The following protocols, adapted from literature for analogous indazole syntheses, illustrate the key transformations in the proposed pathway.
Step 1-3: Synthesis of 3-Methyl-1H-indazole Core (Illustrative) This procedure, derived from the synthesis of the parent 3-methyl-1H-indazole, demonstrates the core cyclization method.[2]
-
Nitration: Acetophenone is nitrated using a mixture of sulfuric and nitric acid to yield 2-nitroacetophenone.
-
Reduction: The resulting 2-nitroacetophenone is reduced to 2-aminoacetophenone using reagents like iron powder and ammonium chloride.
-
Diazotization and Cyclization: 2-aminoacetophenone (81 g) is dissolved in 600 mL of 37% hydrochloric acid and cooled to 0-10°C. An aqueous solution of sodium nitrite (80 g in 400 mL water) is added dropwise. The mixture is stirred for 1 hour. A solution of stannous chloride (SnCl₂·H₂O, 200 g) in 300 mL of 37% hydrochloric acid is then slowly added. The reaction is stirred overnight at 0-10°C. The mixture is poured into ice water, filtered, and the filtrate is adjusted to a pH of 8 to precipitate the product. The solid is filtered and dried to yield 3-methyl-1H-indazole.[2]
Step 4: O-Demethylation (General Protocol) The final step to obtain the target molecule from its methoxy-protected precursor, 4-Methoxy-3-methyl-1H-indazole, would involve ether cleavage. A standard laboratory procedure for this transformation is as follows:
-
The methoxy-substituted indazole is dissolved in an anhydrous solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath (0°C or lower).
-
A strong Lewis acid, such as boron tribromide (BBr₃), is added dropwise under an inert atmosphere (e.g., Nitrogen or Argon).
-
The reaction is allowed to stir and slowly warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or methanol.
-
The product is extracted into an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.
Application as a Synthetic Intermediate
The primary utility of the 4-substituted indazole scaffold lies in its role as a key fragment for the synthesis of kinase inhibitors. The nitrogen atoms of the pyrazole ring and the C4-hydroxyl group serve as critical hydrogen bonding points for interaction with amino acid residues in the ATP-binding pocket of kinases.
Case Study: Pictilisib (GDC-0941) and the PI3K/AKT/mTOR Pathway
This compound is structurally analogous to the core of Pictilisib (GDC-0941), a potent and selective inhibitor of Class I phosphatidylinositol-3-kinases (PI3K). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
Figure 2: Simplified PI3K/AKT/mTOR pathway and the inhibitory role of indazole-based drugs.
The indazole moiety of GDC-0941 is crucial for its activity, as it forms key interactions within the PI3K active site. The synthesis of GDC-0941 and related molecules relies on having a functionalized indazole core, such as this compound, which can be coupled with other heterocyclic systems (like thieno[3,2-d]pyrimidines) to build the final inhibitor. The 4-hydroxy group can be used directly for coupling reactions or serve as a handle for further functionalization.
Conclusion
This compound is a strategically important intermediate in modern organic synthesis. While detailed synthetic and reaction protocols are sparse in public literature, its commercial availability and the established importance of the 4-hydroxy-indazole scaffold in high-value applications, such as the development of PI3K inhibitors for cancer therapy, underscore its value. Further exploration and publication of its reactivity and synthetic utility will undoubtedly benefit researchers and drug development professionals working at the forefront of medicinal chemistry.
References
Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities.[1] This bicyclic system, composed of a pyrazole ring fused to a benzene ring, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[2][3] While naturally occurring indazoles are rare, synthetic derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antitumor, antimicrobial, and anti-HIV activities.[1][4] The indazole scaffold serves as a crucial pharmacophore in several commercially available drugs, such as the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of substituted indazoles, along with detailed experimental protocols and pathway visualizations to aid in the research and development of novel therapeutics.
Synthesis of Substituted Indazoles
The synthesis of the indazole core and its derivatives can be achieved through various strategies, often categorized by the specific tautomeric form being targeted.
Synthesis of 1H-Indazoles
Several methods have been developed for the synthesis of 1H-indazoles. A practical and efficient approach involves the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative C–N bond formation from arylhydrazones.[4] This metal-free method is advantageous due to its broad substrate scope and mild reaction conditions.[4] Another metal-free strategy utilizes the cyclization of o-aminobenzoximes through selective oxime activation with methane sulfonyl chloride.[4] This process is tolerant of a wide range of functional groups and provides good to excellent yields.[4] Additionally, the treatment of o-toluidine with sodium nitrite, followed by reaction with potassium acetate, offers a straightforward route to the 1H-indazole scaffold.[4]
Synthesis of 2H-Indazoles
The synthesis of 2H-indazoles can be accomplished through a one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a CuI/TMEDA system.[3] Another effective method is the Cu-mediated intramolecular amination of N-aryl-imines, which are formed from the reaction of 2-azidobenzaldehyde with anilines.[3]
Synthesis of 3H-Indazoles
The synthesis of the less common 3H-indazoles can be achieved through a 1,3-dipolar cycloaddition reaction between α-substituted α-diazomethylphosphonates and benzynes derived from o-silylaryl triflates.[4] The phosphoryl group in this reaction plays a crucial role in controlling the product distribution.[4] A green photochemical route to indazolones, precursors to 3H-indazoles, involves the in situ formation of o-nitrosobenzaldehyde from nitrobenzyl alcohol, which then reacts with a substituted amine.[4]
Biological Activities and Structure-Activity Relationships
Substituted indazoles have been extensively investigated for a multitude of pharmacological activities. The following sections detail their activity against key biological targets and the associated structure-activity relationships (SAR).
Anticancer Activity
Indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases.
Certain 3-substituted 1H-indazoles have been identified as potent inhibitors of Aurora kinases. For instance, compounds 123 , 124 , and 125 have demonstrated subtype selectivity, with 123 acting as a dual Aurora A and B inhibitor, 124 as a selective Aurora B inhibitor, and 125 as a selective Aurora A inhibitor.[1] The SAR studies for these compounds revealed that the presence of aryl groups at the C3 and C6 positions of the indazole core is critical for their inhibitory activity.[1]
Entrectinib (127 ), a 3-aminoindazole derivative, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM.[1]
A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives have been developed as FGFR1 inhibitors. Compound 101 showed good enzymatic inhibition with an IC50 of 69.1 ± 19.8 nM, and further optimization led to compound 102 , which exhibited an IC50 of 30.2 ± 1.9 nM.[1]
The 1,3-disubstituted indazole, YC-1, and its analogs have been studied as inhibitors of HIF-1.[5][6] SAR studies on YC-1 have shown that substitution on the furan moiety is crucial for high HIF-1 inhibition.[5][6] Specifically, a hydroxymethyl group at the R2 position is more effective than other substituents.[6] For the N-1 benzyl substituent, fluoro or cyano groups at the ortho position of the benzene ring lead to better inhibitory activity.[6]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
A series of 3-substituted 1H-indazoles have been investigated as inhibitors of the IDO1 enzyme. Compounds 121 and 122 , featuring a carbohydrazide moiety at the C3 position, displayed potent inhibitory activity with IC50 values of 720 and 770 nM, respectively.[1] SAR studies indicated that the 1H-indazole ring and the substituted carbohydrazide moiety are crucial for their activity.[1] The interaction of the 1H-indazole motif with the heme ferrous ion and the hydrophobic pockets of the enzyme is key to its inhibitory function.[1]
Glucokinase (GK) Activation
Novel 1,4-disubstituted indazole derivatives have been identified as potent glucokinase (GK) activators, showing potential for the treatment of type 2 diabetes.[1]
CC-Chemokine Receptor 4 (CCR4) Antagonism
A series of indazole arylsulfonamides have been synthesized and evaluated as human CCR4 antagonists.[7] SAR studies revealed that methoxy or hydroxyl groups at the C4 position of the indazole ring were the most potent.[7] Small groups were tolerated at the C5, C6, and C7 positions, with C6 analogs being preferred.[7] The most potent N3-substituent was found to be 5-chlorothiophene-2-sulfonamide.[7]
Antimicrobial Activity
Substituted indazoles have also demonstrated a range of antimicrobial activities.
-
Antitubercular Activity: Sulphonamide-containing indazoles have been identified as potent antitubercular agents, with one compound showing a MIC of 0.09 μM against M. tuberculosis.[4]
-
Antibacterial Activity: Halogen-substituted N-phenylbenzo[g]indazole derivatives have shown both antibacterial and antifungal activities.[4] 3-methyl-1H-indazole derivatives have also demonstrated significant antibacterial activity against B. subtilis and E. coli.[4]
-
Antifungal Activity: Certain indazole derivatives have been reported as anti-candida agents, with one compound showing MIC values of 75 μM and 100 μM against C. albicans and C. glabrata, respectively.[4]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected substituted indazoles.
Table 1: Anticancer Activity of Substituted Indazoles
| Compound | Target | IC50 (μM) | Reference |
| 121 | IDO1 | 0.72 | [1] |
| 122 | IDO1 | 0.77 | [1] |
| 123 | Aurora A | 0.026 | [1] |
| Aurora B | 0.015 | [1] | |
| 127 (Entrectinib) | ALK | 0.012 | [1] |
| 101 | FGFR1 | 0.069 | [1] |
| 102 | FGFR1 | 0.030 | [1] |
| 26a (YC-1 analog) | HIF-1 | 4.9 | [6] |
| 26e (YC-1 analog) | HIF-1 | 8.7 | [6] |
Table 2: Antimicrobial Activity of Substituted Indazoles
| Compound | Organism | MIC (μM) | Reference |
| 58 | M. tuberculosis | 0.09 | [4] |
| 59 | M. tuberculosis | 67.09 | [4] |
| 63 | Methicillin-resistant S. aureus | 6.25 (μg/mL) | [4] |
| 68 | C. albicans | 75 | [4] |
| C. glabrata | 100 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthetic Procedure for 1,3-Disubstituted Indazoles as HIF-1 Inhibitors
This protocol is adapted from the synthesis of YC-1 and its analogs.[6]
-
Starting Material Preparation: Synthesize the appropriate substituted benzyl bromide and 3-(5'-hydroxymethyl-2'-furyl)-1H-indazole.
-
Alkylation: To a solution of 3-(5'-hydroxymethyl-2'-furyl)-1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
Stir the mixture for 30 minutes, then add the substituted benzyl bromide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted indazole.
IDO1 Enzyme Inhibition Assay
This protocol is a generalized procedure based on spectrophotometric measurement of kynurenine production.[8][9]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compound solutions to the appropriate wells.
-
Add recombinant human IDO1 enzyme to all wells except the blank.
-
Initiate the reaction by adding L-tryptophan (final concentration ~400 μM).
-
Incubate the plate at 37 °C for 30-60 minutes.
-
-
Reaction Termination and Hydrolysis:
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid.
-
Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection:
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Aurora Kinase Inhibition Assay
This is a representative protocol for an in vitro kinase assay.[10][11]
-
Reaction Components:
-
Aurora kinase (A or B)
-
Substrate (e.g., histone H3 for Aurora B)
-
ATP (radiolabeled or for use with a detection antibody)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compounds
-
-
Assay Procedure:
-
Add the assay buffer, substrate, and test compound to the wells of a microplate.
-
Add the Aurora kinase to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate at 30 °C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated radiolabeled ATP. Measure the radioactivity on the filter using a scintillation counter.
-
ELISA-based Assay: Stop the reaction and transfer the mixture to an ELISA plate coated with a capture antibody for the substrate. Use a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) to quantify the level of phosphorylation.
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of substituted indazoles.
Caption: General workflow for the synthesis of substituted indazoles.
Caption: Inhibition of the Aurora B kinase signaling pathway by an indazole derivative.
Caption: Mechanism of HIF-1 inhibition by a substituted indazole.
Conclusion
Substituted indazoles represent a versatile and privileged scaffold in drug discovery, with a broad spectrum of biological activities. The continued exploration of novel synthetic routes and the detailed elucidation of their structure-activity relationships are crucial for the development of new and effective therapeutic agents. This guide provides a comprehensive overview of the current state of research on substituted indazoles, offering valuable information and methodologies for scientists and researchers in the field. The provided data, protocols, and pathway diagrams serve as a foundational resource to facilitate further investigation and innovation in the design and application of indazole-based compounds.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 7. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Indazole Derivatives in Cancer Research
Note: Extensive literature searches did not yield specific data on the direct application of 3-Methyl-1H-indazol-4-ol in cancer research. However, the indazole scaffold is a key pharmacophore in the development of numerous potent and selective kinase inhibitors with significant anticancer properties. This document provides detailed application notes and protocols for structurally related indazole-containing compounds that are prominent in cancer research, offering insights into the potential applications of novel indazole derivatives.
Overview of Indazole Derivatives as Kinase Inhibitors in Oncology
The indazole core is a versatile bicyclic heteroaromatic system that has been successfully employed in the design of inhibitors targeting various protein kinases implicated in cancer cell proliferation, survival, and metastasis. These kinases are often dysregulated in tumors, making them attractive targets for therapeutic intervention. This section focuses on three well-characterized indazole-containing compounds that target Polo-like kinase 4 (PLK4), Phosphoinositide 3-kinase (PI3K), and Aurora Kinase B, respectively.
(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle. Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer. A series of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones has been identified as potent and selective inhibitors of PLK4.[1][2][3] One notable compound from this series, CFI-400437, has demonstrated significant antiproliferative activity in preclinical studies.[3]
GDC-0941 (Pictilisib): A PI3K Inhibitor
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is one of the most common molecular alterations in human cancers. GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of class I PI3K, featuring a 2-(1H-indazol-4-yl) moiety.[4][5] It has been evaluated in numerous preclinical and clinical studies for the treatment of various solid tumors.[4][6]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide: An Aurora Kinase B Inhibitor
Aurora Kinase B is a key regulator of mitosis, involved in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its overexpression is common in many cancers and is associated with poor prognosis. A novel series of quinazoline derivatives, including N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been developed as selective and orally active inhibitors of Aurora Kinase B.[7][8][9]
Quantitative Data Presentation
The following tables summarize the in vitro potency of the aforementioned indazole derivatives against their respective kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Name/Series | Target Kinase | IC50 (nM) | Reference |
| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one (Compound 17) | PLK4 | 22 (Ki) | [2] |
| CFI-400437 | PLK4 | 0.6 | [10] |
| GDC-0941 (Pictilisib) | PI3Kα | 3 | [4] |
| GDC-0941 (Pictilisib) | PI3Kβ | 33 | [4] |
| GDC-0941 (Pictilisib) | PI3Kδ | 3 | [4] |
| GDC-0941 (Pictilisib) | PI3Kγ | 15 | [4] |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | 1.31 | [7] |
Table 2: In Vitro Antiproliferative Activity
| Compound Name/Series | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | HeLa | Cervical Cancer | 24.40 (GI50) | [7] |
| GDC-0941 (Pictilisib) | U87MG | Glioblastoma | 46 (IC50) | [11] |
| GDC-0941 (Pictilisib) | PC3 | Prostate Cancer | 37 (IC50) | [11] |
| GDC-0941 (Pictilisib) | MDA-MB-361 | Breast Cancer | 28 (IC50) | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these indazole derivatives and a general workflow for evaluating their anticancer activity.
Caption: PLK4 signaling in centriole duplication.
Caption: The PI3K/Akt signaling pathway.
Caption: Experimental workflow for anticancer drug evaluation.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the anticancer activity of kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., PLK4, PI3Kα)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Test compound (e.g., indazole derivative)
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 2.5 µL of the tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (calculated from the TR-FRET ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50/IC50 value using a suitable curve-fitting software.
Conclusion
While specific research on this compound in cancer is not currently available, the indazole scaffold is a validated and highly valuable core structure in the design of targeted anticancer agents. The examples of inhibitors targeting PLK4, PI3K, and Aurora Kinase B highlight the potential of indazole derivatives to modulate key signaling pathways involved in tumorigenesis. The protocols and data presented here provide a framework for the investigation of novel indazole-containing compounds in cancer research and drug development. Further exploration of derivatives of the this compound scaffold could lead to the discovery of novel and effective anticancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Identification of 2-(1<i>H</i>-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-<i>d</i>]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer | CiNii Research [cir.nii.ac.jp]
- 6. GDC-0941 - LKT Labs [lktlabs.com]
- 7. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methyl-1H-indazol-4-ol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval. These compounds have shown efficacy in oncology and other therapeutic areas by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This document provides an overview of the potential of 3-Methyl-1H-indazol-4-ol as a kinase inhibitor, based on the activity of structurally related indazole derivatives. While specific data for this compound is not extensively available in the public domain, the information herein serves as a guide for its investigation and application in drug discovery.
Potential Kinase Targets and Rationale
Derivatives of the 1H-indazole core have been shown to inhibit a variety of protein kinases, suggesting that this compound may also exhibit inhibitory activity against these or related enzymes. The substitution pattern on the indazole ring plays a crucial role in determining target specificity and potency. Based on published data for analogous compounds, potential kinase targets for this compound could include, but are not limited to:
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, making it an attractive target in oncology.[1]
-
Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]
-
Bromodomain-containing protein 4 (BRD4): An epigenetic reader that regulates the expression of key oncogenes.[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical mediators of angiogenesis, a hallmark of cancer.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and differentiation.
Quantitative Data for Related Indazole Derivatives
To provide a reference for the potential potency of this compound, the following table summarizes the inhibitory activities of various substituted indazole compounds against their respective kinase targets.
| Compound ID | Target Kinase | IC50 / Ki Value | Cell-based Assay (Cell Line) | Cell-based GI50/IC50 | Reference |
| Axitinib | PLK4 | Ki = 4.2 nM | - | - | [1] |
| Compound 9d | BRD4-BD1 | IC50 = 120 nM | MV4;11 | GI50 = 0.58 µM | [4] |
| Compound 8a | - | - | MCF7 | GI50 = 0.06 µM | [4] |
| Compound 8h | - | - | HCT116 | GI50 = 0.33 µM | [4] |
| A-443654 | Akt1 | Ki = 160 pM | - | - | [2] |
| AKE-72 (5) | BCR-ABLWT | IC50 < 0.5 nM | K-562 | GI50 < 10 nM | [5][6] |
| AKE-72 (5) | BCR-ABLT315I | IC50 = 9 nM | Ba/F3 BCR-ABLT315I | - | [5][6] |
| W24 | - | - | HT-29 | IC50 = 0.43 µM | [3] |
| W24 | - | - | MCF-7 | IC50 = 3.88 µM | [3] |
| GDC-0941 | PI3Kα | IC50 = 3 nM | - | - | [7] |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer and is a common target for indazole-based inhibitors.[3] The following diagram illustrates the key components of this pathway and potential points of inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the kinase inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from a general method for assessing kinase inhibitors and can be tailored to specific kinases of interest.[1]
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PLK4)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low volume, non-binding surface)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
Prepare a corresponding dilution series for the positive control (Staurosporine).
-
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted test compound or control solutions to the wells of a 384-well plate.
-
Include wells with DMSO only as a vehicle control.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X solution of the kinase and Eu-labeled antibody in kinase buffer at the desired concentrations.
-
-
Tracer Preparation:
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Reaction:
-
Add 2.5 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 2X tracer solution to each well.
-
The final reaction volume will be 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Include wells with medium containing DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value.
-
Conclusion
While this compound itself is not extensively characterized as a kinase inhibitor in publicly available literature, the indazole scaffold represents a highly promising starting point for the development of novel therapeutics. The protocols and information provided in this document offer a comprehensive framework for researchers to investigate the potential of this compound and its derivatives as kinase inhibitors. Further studies, including broad kinase screening, cell-based assays, and in vivo models, are necessary to fully elucidate its biological activity and therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-1H-indazol-4-ol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Methyl-1H-indazol-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence starting from commercially available 2-hydroxy-5-chloroacetophenone.
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 149071-05-6 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Melting Point | 197-199 °C | [2] |
| Appearance | Off-white to pale yellow solid | Assumed |
| Purity | >98% | Assumed |
| Yield | Not reported |
Experimental Protocols
The synthesis of this compound is accomplished in three main stages, as depicted in the workflow diagram below. The key intermediate, 3-amino-2-hydroxyacetophenone, is first synthesized and then converted to the final product via a diazotization and cyclization reaction.
Stage 1: Synthesis of 2-Hydroxy-3-nitro-5-chloroacetophenone
This procedure is adapted from a patented method and involves the nitration of 2-hydroxy-5-chloroacetophenone.[3]
Materials:
-
2-hydroxy-5-chloroacetophenone
-
Glacial acetic acid
-
Fuming nitric acid
-
Distilled water
-
Ethanol (for washing)
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-5-chloroacetophenone (1.0 kg) in glacial acetic acid (12 L) with stirring.
-
In a separate vessel, carefully add fuming nitric acid (600 g) to glacial acetic acid (6 L).
-
Slowly add the nitric acid solution to the acetophenone solution, maintaining the temperature below 30 °C. The addition should take approximately 3 hours.
-
After the addition is complete, continue stirring at 30 °C for 2 hours.
-
Slowly add distilled water (3 L) to the reaction mixture, which will cause the precipitation of a yellow solid.
-
Stir the suspension at room temperature for 1 hour.
-
Collect the solid by filtration and wash the filter cake with cold ethanol (300 mL).
-
Dry the solid under vacuum at 50 °C for 6 hours to yield 2-hydroxy-3-nitro-5-chloroacetophenone.
Stage 2: Synthesis of 3-Amino-2-hydroxyacetophenone
This stage involves the catalytic hydrogenation of the nitro-intermediate to the corresponding amine.[3]
Materials:
-
2-hydroxy-3-nitro-5-chloroacetophenone
-
Ethanol
-
Triethylamine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (6 M)
-
Activated carbon
-
Water
Procedure:
-
To a high-pressure reactor, add 2-hydroxy-3-nitro-5-chloroacetophenone (800 g), ethanol (20 L), triethylamine (400 g), and 10% Pd/C (100 g).
-
Pressurize the reactor with hydrogen gas to 2.0-3.0 MPa.
-
Heat the mixture to 60 °C and maintain the reaction for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully filter to recover the Pd/C catalyst.
-
Concentrate the filtrate by distillation to a volume of approximately 4.8 L.
-
Add concentrated hydrochloric acid until the pH of the solution reaches 2.0.
-
Stir the mixture at room temperature for 1 hour, then filter to collect the precipitate.
-
Wash the filter cake with cold ethanol.
-
Dissolve the solid in water (6.5 L) by heating to 50 °C.
-
Add activated carbon (300 g) and stir for 30 minutes.
-
Filter the hot solution and then add 6 M NaOH solution to the filtrate to adjust the pH to 9.0.
-
Stir for 30 minutes, then filter to collect the solid product, 3-amino-2-hydroxyacetophenone.
Stage 3: Synthesis of this compound
This final step involves the diazotization of the amino group followed by an intramolecular cyclization to form the indazole ring. This proposed protocol is based on general methods for indazole synthesis from 2-aminoacetophenones.
Materials:
-
3-Amino-2-hydroxyacetophenone
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Water
-
Sodium bicarbonate (or other suitable base)
Procedure:
-
Dissolve 3-amino-2-hydroxyacetophenone in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization.
-
Slowly warm the reaction mixture to room temperature and then heat gently to facilitate the cyclization. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: 3-Methyl-1H-indazol-4-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3-methyl-1H-indazole scaffold, with a focus on the potential of 4-hydroxy substituted derivatives like 3-Methyl-1H-indazol-4-ol, in modern drug discovery. The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs and clinical candidates.[1][2][3] This document outlines its application in oncology and inflammatory diseases, presents key performance data, and provides detailed experimental protocols for its evaluation.
Applications in Drug Discovery
The 3-methyl-1H-indazole moiety is a versatile starting point for the development of potent and selective modulators of various biological targets. Its derivatives have shown significant promise in several therapeutic areas.
Oncology
The most prominent application of the 3-methyl-1H-indazole scaffold is in the discovery of novel anti-cancer agents.[1][4][5] Derivatives have been successfully designed to target key proteins and pathways implicated in cancer progression.
-
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: Derivatives of 3-methyl-1H-indazole have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4).[6][7][8] BRD4 is an epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc and components of the NF-κB pathway.[6][8] Inhibition of BRD4 by these compounds has been shown to suppress cancer cell proliferation, particularly in hematological malignancies.[6]
-
Protein Kinase Inhibition: The 3-methyl-1H-indazole core serves as a valuable scaffold for the development of inhibitors against various protein kinases that are often dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: Several 3-amino-1H-indazole derivatives have been synthesized and shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[9][10][11]
-
Pim Kinases: Novel 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors, targeting a family of serine/threonine kinases involved in tumorigenesis.[9]
-
Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target for anti-cancer therapy. Indazole-based compounds have been designed as potent PLK4 inhibitors.[12]
-
Tropomyosin Receptor Kinase (TRK): 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been identified as potent type II TRK inhibitors, capable of overcoming acquired resistance to existing therapies.[13]
-
Inflammatory Diseases
-
Aryl Hydrocarbon Receptor (AHR) Agonism: The indazole scaffold has been utilized to develop agonists of the Aryl Hydrocarbon Receptor (AHR). AHR activation is involved in regulating immune responses, and its agonists have shown therapeutic potential in models of psoriasis.[14]
Data Presentation
The following tables summarize the quantitative data for representative 3-methyl-1H-indazole derivatives in various biological assays.
Table 1: Anticancer Activity of 3-Methyl-1H-indazole Derivatives
| Compound Class | Target | Assay Type | Cell Line | IC50/EC50 | Reference |
| 3-Methyl-1H-indazole derivative | BRD4-BD1 | Biochemical | - | Strong Affinity | [6] |
| 3-Methyl-1H-indazole derivative (9d) | BRD4 | Cellular | MV4;11 | Potent Suppression | [6] |
| 3-Amino-1H-indazole derivative (W24) | PI3K/AKT/mTOR pathway | Cellular | HGC-27 | 0.43 µM | [11] |
| 3-Amino-1H-indazole derivative (W24) | PI3K/AKT/mTOR pathway | Cellular | HT-29 | 3.88 µM | [11] |
| 3-(Pyrazin-2-yl)-1H-indazole derivative (13o) | Pan-Pim Kinase | Biochemical | - | Potent Inhibition | [9] |
| Indazole-based PLK4 inhibitor (C05) | PLK4 | Biochemical | - | < 0.1 nM | [12] |
| Indazole-based PLK4 inhibitor (C05) | PLK4 | Cellular | IMR-32 | 0.948 µM | [12] |
| 3-(1H-Pyrazol-4-yl)-1H-indazole derivative (40l) | TRKA^G595R | Cellular | Ba/F3 | Significant Suppression | [13] |
| 1H-Indazol-3-amine derivative (6o) | - | Cellular | K562 | 5.15 µM | [15] |
| 1H-Indazole derivative (2f) | - | Cellular | 4T1 | 0.23 - 1.15 µM | [4] |
Table 2: Activity of Indazole Derivatives in Other Therapeutic Areas
| Compound Class | Target/Application | Assay Type | EC50/Activity | Reference |
| 5-Arylindazole derivative (GSK9027) | Glucocorticoid Receptor Agonist | In vitro/In vivo | Potent Agonist | [16] |
| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | Anticonvulsant | In vivo (MES test) | ED50 = 25.5 mg/kg | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific derivatives of this compound.
Protocol 1: General Synthesis of 3-Methyl-1H-indazole
This protocol describes a common method for synthesizing the 3-methyl-1H-indazole core, which can be further modified to introduce a hydroxyl group at the 4-position.
Materials:
-
Acetophenone
-
Sulfuric acid
-
Nitric acid
-
Calcium silicate powder
-
Iron powder
-
Ammonium chloride
-
Hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
Nitration of Acetophenone: Slowly add acetophenone to a mixture of sulfuric acid and nitric acid, followed by the addition of calcium silicate powder. Maintain the reaction at a low temperature and stir overnight. Pour the mixture into ice water and filter to obtain 2-nitroacetophenone.[18]
-
Reduction of Nitro Group: Synthesize 2-aminoacetophenone by reducing 2-nitroacetophenone using iron powder and ammonium chloride.[18]
-
Diazotization and Cyclization: Dissolve 2-aminoacetophenone in hydrochloric acid and cool the solution. Add an aqueous solution of sodium nitrite dropwise while maintaining a low temperature to form the diazonium salt.[18]
-
Reduction and Cyclization: Add a solution of stannous chloride dihydrate in hydrochloric acid to the diazonium salt solution and stir. Pour the reaction mixture into ice water and filter. Adjust the pH of the filtrate to weak alkalinity to precipitate the product.[18]
-
Purification: Filter the precipitate, wash with water, and dry to obtain 3-methyl-1H-indazole.[18]
Protocol 2: BRD4 Inhibition AlphaScreen Assay
This biochemical assay measures the ability of a compound to inhibit the binding of BRD4 to an acetylated histone substrate.
Materials:
-
BRD4 (BD2) Inhibitor Screening Assay Kit (e.g., from BPS Bioscience) containing:[19]
-
BRD4 (BD2) protein
-
Biotinylated histone substrate
-
Streptavidin-coated Donor beads
-
Acceptor beads
-
-
Test compounds (derivatives of this compound)
-
Assay buffer
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the assay buffer, biotinylated histone substrate, and the test compound.
-
Enzyme Addition: Add the BRD4 (BD2) protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding.
-
Bead Addition: Add the Streptavidin-coated Donor beads and incubate in the dark. Subsequently, add the Acceptor beads and incubate further in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 values using a suitable software by plotting the percentage of inhibition against the logarithm of the compound concentration.[20]
Protocol 3: Cell Viability (MTT/MTS) Assay
This cell-based assay determines the cytotoxic effect of a compound on cancer cell lines.[21]
Materials:
-
Cancer cell line of interest (e.g., MV4;11, K562)[15]
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[15]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the discovery and development of 3-methyl-1H-indazole-based drugs.
Caption: Simplified signaling pathway of BRD4 inhibition by 3-methyl-1H-indazole derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-methyl-1H-indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibit... - ChEMBL [ebi.ac.uk]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Aryl Hydrocarbon Receptor Agonists for Treating Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure guided design of 5-arylindazole glucocorticoid receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Methyl-1H-indazol-4-ol in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 3-Methyl-1H-indazol-4-ol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers requiring a sensitive and selective assay for pharmacokinetic, toxicokinetic, or metabolism studies.[1]
Introduction
This compound is a small heterocyclic molecule belonging to the indazole class. Compounds with an indazole core are of significant interest in medicinal chemistry and drug development. Accurate quantification of such molecules in biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it the preferred method for the quantitative determination of drugs and their metabolites in complex biological fluids.[2] This application note details a complete bioanalytical method protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation performance criteria.
Experimental Protocol
This protocol outlines a method for quantifying this compound in human plasma using a common protein precipitation technique for sample preparation.
Materials and Reagents
-
Analyte: this compound reference standard
-
Internal Standard (IS): 5-Methyl-1H-indazol-4-ol (or a stable isotope-labeled analog)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade
-
Additives: Formic acid (FA) - Optima LC/MS grade
-
Water: Deionized water, 18 MΩ·cm or greater
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)
Instrumentation
-
LC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard (IS). Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) ACN:Water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 350°C |
| MRM Transitions | This compound: m/z 149.1 -> 120.1 (Quantifier), 149.1 -> 92.1 (Qualifier) |
| IS (5-Methyl-1H-indazol-4-ol): m/z 149.1 -> 120.1 (Illustrative; requires chromatographic separation) | |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Energy | Optimized for each transition |
Note: MRM transitions are hypothetical and must be optimized empirically by infusing the pure compound into the mass spectrometer.
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines from agencies like the FDA or EMA.[3][4][5] The validation process demonstrates that the method is suitable for its intended purpose.[5]
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte from endogenous components or other interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. A minimum of six non-zero standards should be used.[1] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1] | Analyte response should be at least 5 times the blank response. Accuracy within ±20%; Precision ≤20% CV.[4] |
| Accuracy & Precision | Closeness of determined values to the nominal value (accuracy) and the variability of the measurements (precision). | For QC samples at low, medium, and high concentrations: Accuracy within ±15% of nominal values; Precision ≤15% CV.[4] |
| Recovery | The efficiency of the extraction procedure, comparing analyte response from an extracted sample to a post-extraction spiked sample. | Should be consistent and reproducible across the concentration range. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[3] | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Application Notes and Protocols: 3-Methyl-1H-indazol-4-ol as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indazol-4-ol is a heterocyclic organic compound belonging to the indazole class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various indazole derivatives have demonstrated potent antibacterial properties, suggesting that this compound may serve as a valuable scaffold for the development of novel antibacterial agents. These application notes provide an overview of the potential antibacterial applications of this compound, along with detailed protocols for its synthesis and evaluation.
Mechanism of Action
While the specific mechanism of this compound has not been definitively elucidated, many indazole derivatives exert their antibacterial effects through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the B subunit of DNA gyrase (GyrB), these inhibitors prevent the resealing of the DNA strand, leading to double-strand breaks and ultimately cell death.[1]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
Data Presentation
Table 1: Exemplary In Vitro Antibacterial Activity of Related Indazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| 4-bromo-1H-indazole derivative 9 | - | - | [3] |
| 4-bromo-1H-indazole derivative 12 | - | 128 | [3] |
| 4-bromo-1H-indazole derivative 18 | 4 | 128 | [3] |
Table 2: Exemplary In Vitro Antibacterial Activity of Related Imidazole Derivatives (MIC in µM)
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Reference |
| Hybrid 62e | 4.9-17 | - | - | [4] |
| Hybrid 62h | 4.9-17 | - | - | [4] |
| Hybrid 62i | 4.9-17 | - | - | [4] |
| Hybrid 93i | - | 0.46 | - |
Experimental Protocols
The following are detailed protocols for the synthesis of 3-Methyl-1H-indazole and the determination of the antibacterial activity of this compound.
Protocol 1: Synthesis of 3-Methyl-1H-indazole (Adaptable for this compound)
This protocol is based on a general method for the synthesis of 3-methyl-1H-indazole and may be adapted for the synthesis of this compound, potentially by starting with a substituted acetophenone.
Materials:
-
2'-Aminoacetophenone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ice
-
Sodium hydroxide (NaOH) or other suitable base
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve 2'-aminoacetophenone in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-methyl-1H-indazole by recrystallization or column chromatography.
Note: For the synthesis of this compound, a potential starting material could be 2-amino-4-hydroxyacetophenone. The reaction conditions may require optimization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams visualize the experimental workflow for antibacterial testing and the logical relationship in the proposed mechanism of action.
Caption: Experimental workflow for MIC determination.
References
- 1. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antiviral Study of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Antiviral Activity of Representative Indazole Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of several indazole derivatives against various viruses, as reported in the literature. This data highlights the potential of the indazole core structure in targeting a range of viral pathogens.
| Compound/Derivative Class | Virus | Assay | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1-Aminobenzyl-1H-indazole-3-carboxamides (e.g., 5n, 5t) | Hepatitis C Virus (HCV) | Replicon Assay | 0.018 - 0.024 | 0.007 - 0.013 | >10 | >417 - >1428 | [1] |
| Thiazolyl-Indazole Derivatives | SARS-CoV-2 Mpro | Biochemical Assay | - | 92.9 | - | - | [2] |
| Pyrrolo[2,3-e]indazole Derivatives (e.g., 6h, 12) | Influenza A (H3N2, H1N1) | CPE Reduction | 1.8 - 9.7 | - | >100 | >10.3 - >55.6 | [3] |
| Indole-Triazole Derivatives (e.g., 7a) | Influenza A Virus | CPE Reduction | - | 1.34 ± 0.13 | >100 | >74.63 | [4] |
Abbreviations: EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50 or CC50/IC50); CPE: Cytopathic Effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel indazole compounds.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to host cells. It is a crucial first step to ensure that any observed antiviral activity is not due to cell death.
Materials:
-
Host cells appropriate for the virus of interest (e.g., MDCK for influenza, Huh-7.5 for HCV)
-
96-well cell culture plates
-
Complete growth medium
-
Test compound (e.g., 3-Methyl-1H-indazol-4-ol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete growth medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5% DMSO).
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium and solvent only as controls.
-
Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the solvent control and determine the 50% cytotoxic concentration (CC50) using regression analysis.[5][6]
Protocol 2: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.
Materials:
-
Host cells
-
Virus stock with a known titer
-
96-well or 24-well cell culture plates
-
Infection medium (serum-free or low-serum medium)
-
Test compound dilutions
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in plates and grow to confluence.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), typically 0.001 to 1, for 1-2 hours.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add infection medium containing serial dilutions of the test compound. Include a virus-only control.
-
Incubate for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).
-
Harvest the supernatant containing the progeny virus.
-
Perform a plaque assay or TCID50 assay on fresh cell monolayers to titrate the amount of infectious virus in the harvested supernatants.[7][8][9][10]
-
Count the plaques or determine the endpoint dilution and calculate the viral titer.
-
The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral titer by 50% compared to the untreated control.
Protocol 3: Neuraminidase Inhibition Assay (for Influenza Virus)
This assay is used to determine if the compound inhibits the activity of the influenza virus neuraminidase (NA) enzyme, a key target for many anti-influenza drugs.
Materials:
-
Recombinant neuraminidase enzyme or purified influenza virus
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compound dilutions
-
Stop solution (e.g., ethanol with glycine-NaOH)
-
Fluorometer
Procedure:
-
In a black 96-well plate, add the test compound at various concentrations.
-
Add the neuraminidase enzyme or virus to each well and incubate for 30 minutes at 37°C to allow for binding.
-
Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (Excitation: ~365 nm, Emission: ~450 nm).
-
Calculate the percentage of NA inhibition for each compound concentration relative to the no-compound control.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.[3]
Visualization of Workflows and Pathways
To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for antiviral drug discovery using indazole derivatives.
Caption: Hypothetical mechanism of action: Inhibition of viral replication.
References
- 1. Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pyrrolo[2,3-e]indazole as a novel chemotype for both influenza A virus and pneumococcal neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Viral‐yield reduction assay [bio-protocol.org]
- 10. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-indazol-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of 3-Methyl-1H-indazol-4-ol synthesis. While a specific, optimized protocol for this exact molecule is not extensively documented in publicly available literature, this guide outlines a robust, proposed synthetic pathway adapted from established methods for structurally similar indazoles, such as 3-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and adaptable strategy for synthesizing substituted indazoles involves a multi-step process. For this compound, a plausible route starts from a commercially available substituted acetophenone, such as 3-hydroxyacetophenone. To prevent unwanted side reactions, the hydroxyl group is typically protected (e.g., as a methoxy ether) before proceeding with nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent intramolecular cyclization to form the indazole ring. The final step would be the deprotection of the hydroxyl group.
Q2: What are the most critical factors for maximizing the yield?
Several factors are crucial for achieving a high yield:
-
Purity of Starting Materials: Ensure all reagents and solvents are of high purity to avoid side reactions and catalyst poisoning.
-
Temperature Control: Many steps, particularly nitration and diazotization, are highly exothermic and temperature-sensitive. Strict temperature control is essential to prevent the formation of byproducts and ensure the stability of intermediates.
-
Reaction Atmosphere: The reduction and cyclization steps may be sensitive to oxygen. Conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and purity of the product.
-
Choice of Reagents: The selection of nitrating agents, reducing agents, and cyclization conditions can dramatically impact the overall efficiency of the synthesis.
Q3: What are the common side products encountered in this synthesis?
Potential side products can arise at various stages:
-
Isomeric Products: During the nitration of a substituted acetophenone, different regioisomers can be formed.
-
Over-reduction: In the nitro reduction step, over-reduction can lead to undesired products.
-
Incomplete Cyclization: The diazonium salt intermediate is often unstable and can decompose before cyclization is complete, leading to various phenolic byproducts.
-
N-Alkylation/N-Arylation: In some cases, side reactions at the N1 or N2 position of the indazole ring can occur, especially if alkylating or arylating agents are present.
Proposed Experimental Protocol
This protocol is a representative method adapted from the synthesis of 3-methyl-1H-indazole and should be optimized for the specific target molecule, this compound.
Step 1: Protection of the Hydroxyl Group (Example: Methylation)
-
Dissolve 3-hydroxyacetophenone in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., K₂CO₃) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the 3-methoxyacetophenone.
Step 2: Nitration of 3-methoxyacetophenone
-
Cool a mixture of sulfuric acid and nitric acid to below 0°C.
-
Slowly add 3-methoxyacetophenone to the acid mixture while maintaining the low temperature.
-
Stir the reaction at low temperature for several hours.
-
Carefully pour the reaction mixture onto ice and extract the product (2-nitro-3-methoxyacetophenone) with a suitable organic solvent.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-nitro-3-methoxyacetophenone in a solvent like ethanol or acetic acid.
-
Add a reducing agent, such as iron powder with ammonium chloride or catalytic hydrogenation (e.g., Pd/C with H₂ gas).
-
Heat the reaction mixture to reflux until the reduction is complete.
-
Filter the reaction mixture and concentrate the filtrate to obtain 2-amino-3-methoxyacetophenone.
Step 4: Diazotization and Cyclization
-
Dissolve the 2-amino-3-methoxyacetophenone in dilute hydrochloric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for about 30 minutes to form the diazonium salt.
-
For the cyclization, a common method is to add a solution of a reducing agent like stannous chloride (SnCl₂) in hydrochloric acid to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Neutralize the reaction mixture and extract the product, 3-methyl-1H-indazol-4-methoxy ether.
Step 5: Deprotection of the Methoxy Group
-
Dissolve the 3-methyl-1H-indazol-4-methoxy ether in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent, such as boron tribromide (BBr₃), at low temperature.
-
Stir the reaction until the deprotection is complete.
-
Quench the reaction carefully and work up to isolate the final product, this compound.
Data Presentation
The following table presents data from a patented synthesis of 3-methyl-1H-indazole, which can serve as a benchmark for optimizing the synthesis of the 4-hydroxy analog.[1][2]
| Step | Starting Material | Reagents | Temperature | Yield | Purity |
| Nitration | Acetophenone | H₂SO₄, HNO₃, Calcium Silicate | -15°C | >95% | High |
| Reduction | 2-nitroacetophenone | Fe powder, NH₄Cl, H₂O, Ethanol | Reflux | High | High |
| Cyclization | 2-aminoacetophenone | HCl, NaNO₂, SnCl₂·H₂O | 0-5°C then RT | Good | High |
Troubleshooting Guide
Problem 1: Low yield in the nitration step.
-
Question: My nitration of 3-methoxyacetophenone is giving a low yield of the desired 2-nitro isomer. What could be the cause?
-
Answer:
-
Improper Temperature Control: Nitration is highly exothermic. If the temperature rises above 0-5°C, side reactions and the formation of unwanted isomers (like the 4-nitro or 6-nitro products) can increase. Ensure vigorous stirring and slow addition of the substrate to the cooled nitrating mixture.
-
Incorrect Acid Ratio: The ratio of sulfuric to nitric acid is critical. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). An incorrect ratio can lead to incomplete reaction or side product formation.
-
Moisture: The presence of water can deactivate the nitrating agent. Use anhydrous acids and dry glassware.
-
Problem 2: The reduction of the nitro group is incomplete or yields byproducts.
-
Question: I'm struggling to get a clean reduction of 2-nitro-3-methoxyacetophenone to the corresponding amine. What are my options?
-
Answer:
-
Catalyst Inactivation (for catalytic hydrogenation): If you are using a catalyst like Pd/C, it can be poisoned by impurities in the starting material or solvent. Ensure high purity of all components. You can also try increasing the catalyst loading or using a different catalyst (e.g., Raney Nickel).
-
Insufficient Reducing Agent (for metal/acid reduction): When using reagents like Fe/NH₄Cl or SnCl₂/HCl, ensure you are using a sufficient molar excess of the metal. The reaction can also be sluggish; ensure you are allowing enough time for the reaction to go to completion, potentially with heating.
-
Alternative Reducing Agents: If common methods fail, consider other reducing agents like sodium dithionite (Na₂S₂O₄) under appropriate conditions.
-
Problem 3: The final cyclization step to form the indazole ring has a poor yield.
-
Question: The yield of my 3-methyl-1H-indazol-4-methoxy ether is very low after the diazotization and cyclization steps. How can I improve this?
-
Answer:
-
Diazonium Salt Instability: The diazonium salt intermediate is often unstable, especially at higher temperatures. It is crucial to maintain the temperature between 0-5°C during its formation and subsequent reaction. The diazonium salt should be used immediately in the next step.
-
pH Control: The pH of the solution is important for both the formation and reaction of the diazonium salt. Ensure the initial solution is sufficiently acidic.
-
Slow Addition of Reagents: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure localized concentration does not cause decomposition.
-
Problem 4: I am having difficulty with the final deprotection step.
-
Question: The demethylation of the methoxy group is either incomplete or leads to decomposition of the product. What should I do?
-
Answer:
-
Choice of Reagent: BBr₃ is a powerful but harsh reagent. If it is causing decomposition, consider milder reagents like HBr in acetic acid or trimethylsilyl iodide (TMSI).
-
Reaction Conditions: The reaction with BBr₃ is typically performed at low temperatures (e.g., -78°C to 0°C) to control its reactivity. Carefully optimize the reaction time and temperature.
-
Workup Procedure: The workup after using BBr₃ is critical. The reaction must be quenched carefully with a proton source like methanol or water at low temperature to avoid side reactions.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
overcoming solubility issues with 3-Methyl-1H-indazol-4-ol
Welcome to the technical support center for 3-Methyl-1H-indazol-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your research endeavors.
Troubleshooting & FAQs
Solubility and Stock Solution Preparation
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a poorly water-soluble compound. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] For final assay concentrations, the DMSO stock should be serially diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[2] While some organic solvents like ethanol may also be used, DMSO is generally preferred for its ability to dissolve a wide range of organic molecules.[1][4]
Q2: What is a reliable protocol for preparing a stock solution of this compound?
A2: A standard protocol for preparing a stock solution is as follows:
-
Bring both the powdered this compound and the solvent (e.g., high-purity DMSO) to room temperature.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, you can vortex the solution and use sonication or gentle warming (up to 37°C) until the compound is fully dissolved.[4]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][2]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[3]
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of the compound in your assay.
-
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a low percentage of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG400) in the final assay medium can help maintain solubility.[2] However, it is essential to include appropriate vehicle controls in your experiments to account for any effects of these additives.
-
Vortexing/Sonication: After dilution, briefly vortex or sonicate the solution to aid in redissolving any initial precipitate.[1]
| Solvent | General Solubility Guidance | Recommended Use |
| DMSO | High solubility | Primary solvent for stock solutions |
| Ethanol | Moderate to low solubility | Alternative for stock solutions, may require warming |
| Water | Very low solubility | Not recommended for initial stock preparation |
| Aqueous Buffers / Media | Low solubility | Used for final working dilutions from a DMSO stock |
Experimental Design and Interpretation
Q4: What are the likely biological targets of this compound?
A4: The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5][6] Derivatives of 1H-indazole have shown potent inhibitory activity against a range of protein kinases, including those in critical cancer-related signaling pathways such as the PI3K/AKT/mTOR and VEGFR pathways.[7] Therefore, it is highly probable that this compound functions as a kinase inhibitor.
Q5: I am not observing the expected biological effect in my cell-based assay. What could be the issue?
A5: If you are not seeing the anticipated activity, consider the following:
-
Compound Solubility: As discussed above, ensure your compound is fully dissolved in the final assay medium. Precipitated compound will not be available to interact with its cellular target.
-
Cellular Permeability: While the indazole core generally imparts good cell permeability, this can vary depending on the specific cell line and experimental conditions.
-
Target Expression: Confirm that your chosen cell line expresses the target kinase(s) at a sufficient level.
-
Assay Conditions: The concentration of ATP in your assay can significantly impact the apparent potency of ATP-competitive inhibitors. Consider varying the ATP concentration to characterize the mechanism of inhibition.
Q6: How can I determine the specific kinase targets of this compound?
A6: To identify the specific kinase targets, a kinase profiling assay is recommended. This typically involves screening the compound against a large panel of purified kinases and measuring its inhibitory activity. Several commercial services offer such profiling.
Experimental Protocols
General Protocol for Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase to the wells containing the compound and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This will also deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO-only control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Typical Range/Value | Notes |
| Compound Stock Concentration | 10-20 mM in DMSO | Store at -20°C or -80°C |
| Final DMSO Concentration in Assay | < 0.5% | Minimize solvent effects |
| ATP Concentration | Near the Km for the kinase | Can be varied to assess mechanism |
| Kinase Concentration | Enzyme-dependent | Titrate for optimal signal window |
| Substrate Concentration | > Km for the kinase | Ensure substrate is not limiting |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues.
Potential Signaling Pathway Inhibition
Caption: Potential inhibitory action on PI3K/AKT and VEGFR pathways.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methyl-1H-indazol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methyl-1H-indazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound and related indazole derivatives are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For industrial-scale purification, crystallization is often preferred due to its cost-effectiveness and scalability.
Q2: What are some suitable recrystallization solvents for this compound?
A2: While specific solvent systems for this compound are not extensively documented, mixed solvent systems are often effective for polar heterocyclic compounds like indazoles. A common approach is to use a solvent in which the compound is soluble (like acetone, ethanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (like water or hexane)[1]. The optimal solvent ratio needs to be determined experimentally.
Q3: What are the typical conditions for column chromatography of this compound?
A3: For polar compounds such as hydroxylated indazoles, silica gel is a common stationary phase. Eluent systems typically consist of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). A gradient elution, starting with a lower polarity and gradually increasing, is often effective in separating the desired product from impurities[2]. For example, a gradient of ethyl acetate in hexane (e.g., 10-50%) can be a good starting point.
Q4: What are the potential impurities I might encounter?
A4: Impurities can arise from starting materials, side reactions, or degradation. In the synthesis of 3-methyl-1H-indazoles from 2-aminoacetophenone, potential impurities could include unreacted starting materials, regioisomers (e.g., 1-methyl vs. 2-methyl indazole derivatives if methylation is a subsequent step), and by-products from incomplete cyclization or side reactions. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - Solution is not saturated (too much solvent).- The compound has oiled out. | - Concentrate the solution by boiling off some solvent and allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- If an oil forms, try redissolving it in a small amount of the more soluble solvent and then slowly add the anti-solvent while vigorously stirring. |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product.- Cool the solution slowly to maximize crystal growth.- Minimize the volume of cold solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Poor Purity (Colored Crystals) | - Colored impurities are co-precipitating with the product.- Degradation of the product at high temperatures. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Avoid prolonged heating of the solution.- Consider a different solvent system where the impurity has higher solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation (Rf of the product around 0.3-0.4).- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Bands on the Column | - Compound is sparingly soluble in the eluent.- Adsorption to the silica gel is too strong. | - Add a small amount of a more polar solvent (e.g., methanol) to the eluent system.- Consider using a different stationary phase, such as alumina. |
Experimental Protocols (General Procedures)
Disclaimer: These are general protocols based on the purification of similar indazole derivatives and should be optimized for this compound.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
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Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained.
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Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show the product spot with an Rf value of approximately 0.3-0.4 and good separation from impurities. A starting point could be a mixture of ethyl acetate and hexane.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening (Hypothetical)
| Solvent System (v/v) | Solubility (Hot) | Crystal Formation (Cold) | Estimated Purity (%) |
| Ethanol/Water (3:1) | Good | Good, fine needles | 98.5 |
| Acetone/Hexane (1:1) | Moderate | Slow, large prisms | 99.0 |
| Ethyl Acetate | High | Poor | - |
| Toluene | Low | - | - |
Table 2: Column Chromatography Conditions and Results (Hypothetical)
| Stationary Phase | Eluent System (Gradient) | Loading Amount | Yield (%) | Purity (%) |
| Silica Gel (60 Å, 230-400 mesh) | Hexane/Ethyl Acetate (9:1 to 1:1) | 500 mg | 85 | >99.5 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purification issues.
References
Technical Support Center: Synthesis of Indazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indazole derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Problem 1: Poor Regioselectivity in N-Alkylation of Indazoles, Resulting in a Mixture of N1 and N2 Isomers.
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Question: My N-alkylation reaction of a substituted 1H-indazole is producing a nearly inseparable mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
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Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge. The outcome is influenced by a combination of electronic and steric factors of the indazole core, the nature of the electrophile, the base, and the solvent used.[1][2] Here are several strategies to enhance selectivity:
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Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a variety of substituted indazoles.[1] Conversely, using potassium carbonate (K2CO3) in dimethylformamide (DMF) can lead to nearly equal amounts of N1 and N2 isomers.[2] Solvent polarity can also play a crucial role; for instance, switching from THF to dimethyl sulfoxide (DMSO) has been observed to reverse the selectivity in some cases.[1]
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Influence of Substituents: The position and electronic nature of substituents on the indazole ring significantly direct the alkylation.
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Nature of the Alkylating Agent: While a range of primary and secondary alkyl halides and tosylates can be used, the specific electrophile can influence the N1/N2 ratio.[1]
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Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[1] Running the reaction at a higher temperature or for a longer duration might favor the formation of the N1 isomer through equilibration.
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Problem 2: Difficulty in Separating N1 and N2 Isomers.
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Question: I have a mixture of N1 and N2 isomers that are very difficult to separate by column chromatography. Are there alternative purification methods?
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Answer: The separation of N1 and N2 substituted indazole isomers is a well-known purification challenge due to their often similar polarities. While column chromatography is a common approach, it is not always effective or scalable.[4] An alternative method is recrystallization using a mixed solvent system .[4] For example, a mixture of acetone and water or ethanol and water has been successfully used to separate isomers, yielding high-purity single isomers.[4] The optimal solvent ratio and temperature profile will need to be determined empirically for your specific compound mixture.
Problem 3: Low Yields in the Davis-Beirut Reaction for 2H-Indazole Synthesis.
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Question: I am attempting to synthesize a 2H-indazole using the Davis-Beirut reaction, but the yields are consistently low. What factors could be affecting the reaction efficiency?
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Answer: The Davis-Beirut reaction is a valuable method for synthesizing 2H-indazoles, but its efficiency can be sensitive to the substrates and reaction conditions.[5][6] Here are some factors to consider:
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Substrate Scope: The reaction is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[5] If you are using these substrates, exploring alternative synthetic routes might be necessary.
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Water Content: The presence of a controlled amount of water can dramatically increase the yield of the Davis-Beirut reaction.[5] For instance, adding up to 15-25% water to an alcohol solvent like n-propanol, methanol, or ethanol can significantly improve the outcome. However, excessive water (e.g., >50%) can lead to a sharp decrease in yield.[5]
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Reaction Conditions: The reaction can be performed under either acidic or basic conditions.[7][8] Optimizing the pH of your reaction mixture might improve the yield. For some substrates, an acid-catalyzed version of the Davis-Beirut reaction has been shown to be effective.[8]
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Problem 4: Formation of Side Products in Indazole Synthesis.
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Question: My synthesis of a 1H-indazole derivative is plagued by the formation of significant side products, such as hydrazones and dimers. How can I minimize these impurities?
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Answer: The formation of side products like hydrazones and dimers is a common issue in certain synthetic routes to 1H-indazoles, particularly those involving the reaction of salicylaldehyde with hydrazine hydrochloride.[9] These side reactions are often promoted by elevated temperatures.[9] To minimize their formation, consider the following:
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Reaction Temperature: If possible, try running the reaction at a lower temperature.
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Solvent Choice: While acidic ethanol is a common solvent, aprotic solvents such as DMSO and DMF have been reported to provide higher yields in some cases, potentially by disfavoring side reactions.[9]
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Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reactants. Slow addition of one reactant to the other may also help to minimize the formation of dimeric species.
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Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of indazole derivatives.
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What are the most common synthetic strategies for preparing the indazole core?
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The synthesis of the indazole core can be achieved through various methods. Some of the most prominent include:
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Fischer Indazole Synthesis: A classical method involving the cyclization of o-hydrazino benzoic acids.[9]
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Cadogan Reductive Cyclization: A one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates.[10]
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Davis-Beirut Reaction: A method for constructing 2H-indazoles and their derivatives.[5][6]
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Palladium-Catalyzed Reactions: Cross-coupling reactions, such as Suzuki-Miyaura, are used to introduce aryl or other substituents onto the indazole ring.[11]
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Cycloaddition Reactions: [3+2] cycloaddition reactions of sydnones with arynes can produce 2H-indazoles cleanly, avoiding 1H-indazole byproducts.[9]
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What are the key factors influencing the regioselectivity of N-alkylation in indazoles?
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The regioselectivity of N-alkylation is a critical aspect of indazole chemistry. The primary factors influencing whether the alkyl group attaches to the N1 or N2 position are:
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Electronic Effects of Substituents: Electron-withdrawing or electron-donating groups on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.[1]
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Steric Hindrance: Bulky substituents near one of the nitrogen atoms can sterically hinder the approach of the alkylating agent, favoring substitution at the less hindered nitrogen.[1]
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Reaction Conditions: As detailed in the troubleshooting section, the choice of base, solvent, and temperature can significantly impact the N1/N2 product ratio.[1]
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Are there any "green" or more environmentally friendly methods for indazole synthesis?
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Yes, there is growing interest in developing greener synthetic routes for indazoles. Some approaches focus on:
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Catalyst-based methods: Utilizing transition metal or acid/base catalysts to improve efficiency and reduce waste.[12]
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Solvent-free conditions: Some syntheses can be performed under solvent-free conditions, which significantly reduces the environmental impact.[9]
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Green Chemistry Principles: Applying principles such as atom economy and the use of less hazardous reagents are being explored in modern synthetic methodologies for indazoles.
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Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Predominant Isomer | Reference |
| 3-CO2Me | n-pentyl bromide | NaH | THF | >99:1 | N1 | [1] |
| 3-tert-butyl | n-pentyl bromide | NaH | THF | >99:1 | N1 | [1] |
| Unsubstituted | Benzyl bromide | K2CO3 | DMF | ~1:1 | Mixture | [2] |
| 7-NO2 | n-pentyl bromide | NaH | THF | 4:96 | N2 | [1][3] |
| 7-CO2Me | n-pentyl bromide | NaH | THF | 4:96 | N2 | [1][3] |
Table 2: Effect of Water on the Yield of the Davis-Beirut Reaction
| Solvent | Water Content | Yield of 2H-indazole | Reference |
| Anhydrous n-propanol | 0% | 27% | [5] |
| n-propanol | 15% | 65% | [5] |
| Methanol | 50% | 40% | [5] |
| Ethanol | 50% | 28% | [5] |
| 1-propanol | 50% | 15% | [5] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 3-Substituted Indazoles
This protocol is adapted from a procedure favoring N1-alkylation.[1]
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Preparation: To a stirred solution of the 3-substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.
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Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
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Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction with Controlled Water Content
This protocol is based on an optimized Davis-Beirut reaction.[5]
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Reactant Mixture: In a round-bottom flask, dissolve the o-nitrobenzaldehyde derivative (1.0 equiv) and the primary amine (1.1 equiv) in a suitable alcohol solvent (e.g., n-propanol).
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Addition of Water: Add a controlled amount of water to the reaction mixture to achieve the desired concentration (e.g., 15% v/v).
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Base Addition: Add an aqueous solution of a base, such as potassium hydroxide (KOH), to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl). Extract the product with an organic solvent. Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the pure 2H-indazole.
Visualizations
Caption: Workflow for Regioselective N1-Alkylation of 3-Substituted Indazoles.
Caption: Troubleshooting Decision Tree for Poor Regioselectivity in N-Alkylation.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indazol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Methyl-1H-indazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and frequently employed strategy involves a multi-step synthesis starting from a commercially available substituted acetophenone. A common route begins with 2',6'-dihydroxyacetophenone, which undergoes nitration, reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization to yield the desired this compound.
Q2: What are the critical reaction parameters to control during the diazotization step?
A2: Temperature control is paramount during the diazotization of the amino group. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Slow and controlled addition of the diazotizing agent, such as sodium nitrite, is also crucial to maintain the low temperature and avoid side reactions.
Q3: I am observing a low yield in the final cyclization step. What could be the potential reasons?
A3: Low yields in the cyclization step can be attributed to several factors. Incomplete diazotization in the previous step is a common culprit. Additionally, the stability of the diazonium salt is critical; if the temperature is not maintained, it can decompose before cyclization occurs. The pH of the reaction medium can also influence the cyclization efficiency. Finally, inadequate purification methods may lead to loss of product.
Q4: Are there any known safety precautions I should be aware of when synthesizing indazole derivatives?
A4: Yes, several safety precautions are necessary. Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, they are typically generated and used in situ in solution. Reactions involving nitric acid and other strong acids should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, many organic solvents and reagents used in the synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of 2-Hydroxy-3-nitro-acetophenone (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete nitration. | - Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).- Optimize the reaction time and temperature. The reaction may require gentle heating or a longer duration for complete conversion. |
| Formation of side products (e.g., dinitrated or oxidized products). | - Maintain strict temperature control, as excessive heat can lead to over-nitration or degradation.- Use a milder nitrating agent or a protecting group strategy for one of the hydroxyl groups if selective nitration is challenging. |
| Difficult purification. | - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from isomers and unreacted starting material.- Recrystallization from an appropriate solvent can also improve purity. |
Problem 2: Incomplete Reduction of the Nitro Group (Step 2)
| Potential Cause | Suggested Solution |
| Inefficient reducing agent. | - Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. Ensure the chosen reagent is active and used in sufficient stoichiometric amounts.- For catalytic hydrogenation, ensure the catalyst is not poisoned and the reaction is performed under an adequate pressure of hydrogen. |
| Poor solubility of the starting material. | - Select a solvent system in which the nitro compound is soluble to ensure efficient contact with the reducing agent. A mixture of solvents may be necessary. |
| Reaction not going to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more reducing agent or increasing the reaction temperature or time. |
Problem 3: Low Yield of this compound (Step 3 & 4)
| Potential Cause | Suggested Solution |
| Decomposition of the diazonium salt. | - Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.- Add the sodium nitrite solution dropwise to prevent localized warming. |
| Incomplete diazotization. | - Ensure the use of a slight excess of sodium nitrite and a strong acid (e.g., HCl) to ensure complete conversion of the amino group to the diazonium salt. |
| Inefficient cyclization. | - After diazotization, the reaction mixture is typically warmed to room temperature or gently heated to promote cyclization. Optimize this heating step's temperature and duration.- The presence of a copper catalyst (Sandmeyer-type reaction) is sometimes used to facilitate cyclization, although it may not be strictly necessary. |
| Product loss during work-up and purification. | - Hydroxylated indazoles can be amphoteric and may require careful pH adjustment during extraction to ensure they are in the organic or aqueous phase as desired.- Column chromatography is often necessary for purification. The choice of stationary and mobile phases should be optimized to achieve good separation. A patent on the purification of substituted indazole isomers suggests using mixed solvent systems like acetone/water or ethanol/water for recrystallization.[1] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on established chemical principles for indazole synthesis. Optimization of each step is recommended for the best results.
Step 1: Synthesis of 2-Hydroxy-3-nitro-acetophenone from 2',6'-Dihydroxyacetophenone
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',6'-dihydroxyacetophenone in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
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Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 3-Amino-2-hydroxyacetophenone
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Dissolve the 2-hydroxy-3-nitro-acetophenone from the previous step in a suitable solvent (e.g., ethanol or acetic acid).
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Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or use catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
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If using a metal/acid reducing system, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates or can be extracted.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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The crude product may be used directly in the next step or purified if necessary.
Step 3 & 4: Diazotization and Cyclization to this compound
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Dissolve the 3-amino-2-hydroxyacetophenone in dilute hydrochloric acid and cool the solution to 0-5 °C.
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Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of the amine, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
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Slowly warm the reaction mixture to room temperature and then gently heat to induce cyclization. The progress of the reaction can be monitored by TLC.
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Cool the reaction mixture and neutralize it to precipitate the crude product.
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Filter the solid, wash with cold water, and dry.
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Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Data Presentation
Table 1: Summary of Reaction Parameters for Optimization
| Step | Parameter | Typical Range | Notes |
| 1. Nitration | Temperature | 0 - 25 °C | Higher temperatures may lead to side products. |
| Reaction Time | 1 - 6 hours | Monitor by TLC for completion. | |
| Nitrating Agent | HNO₃/H₂SO₄ | The ratio can be varied to control reactivity. | |
| 2. Reduction | Reducing Agent | SnCl₂/HCl, H₂/Pd-C | Choice depends on functional group tolerance and scale. |
| Temperature | 25 - 60 °C | Some reductions may require gentle heating. | |
| Reaction Time | 2 - 12 hours | Monitor by TLC. | |
| 3. Diazotization | Temperature | 0 - 5 °C | Critical for diazonium salt stability. |
| NaNO₂ eq. | 1.0 - 1.2 | A slight excess ensures complete reaction. | |
| 4. Cyclization | Temperature | 25 - 80 °C | Gradual warming is often beneficial. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for the formation of the indazole. |
Mandatory Visualization
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic pathway to this compound.
BRD4 Signaling Pathway and Potential Inhibition
3-Methyl-1H-indazole derivatives have been investigated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene expression.[2][3] BRD4 plays a crucial role in cancer by promoting the transcription of oncogenes like c-Myc.[2]
Caption: Potential inhibition of the BRD4 signaling pathway by this compound.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Document: Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibit... - ChEMBL [ebi.ac.uk]
Technical Support Center: 3-Methyl-1H-indazol-4-ol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1H-indazol-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, characterization, and biological assays.
Frequently Asked Questions (FAQs)
Synthesis
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Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
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Answer: Low yields in the synthesis of this compound can arise from several factors, particularly during the initial nitration of the precursor and the subsequent cyclization reaction. In a typical synthesis starting from 2-hydroxyacetophenone, the nitration step is critical. Incomplete nitration or the formation of multiple nitrated isomers can significantly reduce the yield of the desired 2-hydroxy-3-nitroacetophenone intermediate. The subsequent reduction of the nitro group and cyclization to form the indazole ring are also sensitive steps. Incomplete reduction or side reactions during cyclization can further lower the overall yield. To troubleshoot, consider the following:
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Optimize Nitration: Ensure precise temperature control during nitration, as overheating can lead to side products. The choice of nitrating agent and reaction time should also be carefully optimized. A milder nitrating agent or shorter reaction time might be necessary to prevent over-nitration.
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Efficient Reduction: The reduction of the nitro group to an amine is a key step. Ensure the chosen reducing agent (e.g., SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation) is fresh and used in the correct stoichiometric amount.[1] Monitor the reaction closely for completion (e.g., by TLC) to avoid over-reduction or incomplete conversion.
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Cyclization Conditions: The final cyclization to form the indazole ring is often acid-catalyzed. The concentration of the acid and the reaction temperature are critical parameters. A trial-and-error approach with different acids and temperatures might be necessary to find the optimal conditions for this specific substrate.
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Question: I am observing multiple spots on my TLC plate after the synthesis of this compound. What are the likely side products?
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Answer: The formation of multiple products is a common issue. Besides the desired this compound, you may be observing:
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Isomeric Products: Depending on the starting material and reaction conditions, isomers of the desired product could be formed. For example, if the cyclization is not completely regioselective, you might obtain other methylated or hydroxylated indazole isomers.
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Unreacted Intermediates: Incomplete reactions will result in the presence of starting materials or intermediates, such as 2-amino-3-hydroxyacetophenone.
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Oxidation Products: The hydroxyl group on the indazole ring makes the compound susceptible to oxidation, which can lead to colored impurities. This is especially true if the reaction is exposed to air for extended periods at elevated temperatures.
-
Side-products from Cyclization: The diazotization and cyclization step can sometimes lead to the formation of triazenes or other rearranged products, although this is less common with milder reaction conditions.
-
-
Purification
-
Question: I am having difficulty purifying this compound by column chromatography. The compound seems to be streaking on the column. What can I do?
-
Answer: The polar hydroxyl group of this compound can lead to strong interactions with the silica gel stationary phase, causing streaking and poor separation. Here are some strategies to overcome this:
-
Solvent System Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your elution solvent system. This can help to block the active sites on the silica gel and improve the elution profile of your polar compound.
-
Alternative Stationary Phases: Consider using a less polar stationary phase like alumina or a bonded-phase silica gel (e.g., C18) for reverse-phase chromatography.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective purification method. A mixed solvent system, such as ethanol/water or acetone/water, may be required to achieve good crystal formation.[2]
-
-
-
Question: My purified this compound is colored, even after chromatography. How can I decolorize it?
-
Answer: The color is likely due to trace amounts of oxidized impurities. You can try the following:
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Activated Charcoal Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the charcoal through a pad of celite. The charcoal can adsorb the colored impurities. Be aware that this may also lead to some loss of your product.
-
Recrystallization: A final recrystallization step after chromatography can often remove residual colored impurities.
-
-
Characterization
-
Question: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?
-
Answer: Unexpected peaks in your NMR spectrum are often due to residual solvents from the reaction or purification, or common laboratory contaminants.
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents. The following table provides a reference for some common solvents in CDCl₃ and DMSO-d₆.
-
-
| Solvent | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |
| Acetone | 2.17 | 2.09 |
| Dichloromethane | 5.30 | 5.76 |
| Diethyl ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 |
| Methanol | 3.49 | 3.16 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 7.28-7.18 (m), 2.31 (s) |
| Water | 1.56 | 3.33 |
Data compiled from various sources on common NMR impurities.
Stability and Storage
-
Question: How should I store this compound to prevent degradation?
-
Answer: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by light, air, and basic conditions.[3] For long-term storage, it is recommended to:
-
Store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
Store under an inert atmosphere (e.g., argon or nitrogen).
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Keep it in a cool, dark place, such as a refrigerator or freezer.
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For solutions, prepare them fresh whenever possible. If you need to store solutions, use deoxygenated solvents and store them under an inert atmosphere at low temperatures.
-
-
Biological Assays
-
Question: I am observing poor solubility of this compound in my aqueous biological assay buffer. What can I do?
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Answer: Poor aqueous solubility is a common challenge for many organic small molecules. Here are some strategies to address this:
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can be added to the assay buffer to increase the solubility of your compound. However, it is crucial to run a vehicle control to ensure that the solvent itself does not affect the assay outcome.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[4] Depending on the pKa of the hydroxyl group, adjusting the pH of the buffer might improve solubility. However, ensure that the pH change does not negatively impact your biological system or the stability of the compound.
-
Use of Solubilizing Agents: In some cases, non-ionic detergents or cyclodextrins can be used to enhance the solubility of hydrophobic compounds. Again, appropriate controls are essential.
-
-
-
Question: I am getting inconsistent results in my colorimetric assay when using this compound. Could the compound be interfering with the assay?
-
Answer: Yes, phenolic compounds can interfere with certain types of assays.
-
Redox-Active Compounds: The phenolic hydroxyl group can be easily oxidized and may interfere with assays that involve redox reactions (e.g., MTT or AlamarBlue assays). The compound itself might reduce the assay reagent, leading to a false-positive signal.
-
Assay-Specific Interference: Some compounds can directly interact with assay components, such as enzymes or detection reagents. For example, in assays like the Folin-Ciocalteu method for total phenolic content, the compound itself will react, which needs to be accounted for.[5]
-
Troubleshooting Steps: To check for interference, run a control experiment with your compound in the assay medium without the biological sample (e.g., cells or enzyme). This will help you determine if the compound itself is contributing to the signal. If interference is observed, you may need to consider a different type of assay that is not based on the same detection principle.
-
-
Experimental Protocols
Synthesis of this compound (Adapted from general indazole synthesis procedures)
This protocol is a plausible route and may require optimization.
-
Nitration of 2-Hydroxyacetophenone:
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Dissolve 2-hydroxyacetophenone in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
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Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Pour the reaction mixture onto ice and collect the precipitated product (2-hydroxy-3-nitroacetophenone) by filtration.
-
-
Reduction of the Nitro Group:
-
Suspend the 2-hydroxy-3-nitroacetophenone in a suitable solvent (e.g., ethanol or acetic acid).
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Add a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or iron powder with ammonium chloride.
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Heat the mixture under reflux until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the 2-amino-3-hydroxyacetophenone.
-
-
Diazotization and Cyclization:
-
Dissolve the 2-amino-3-hydroxyacetophenone in dilute hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
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Stir the mixture at low temperature for a period to allow for the formation of the diazonium salt.
-
Gently warm the reaction mixture to induce cyclization to this compound.
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Neutralize the solution and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or acetone).
-
Slowly add a co-solvent in which the compound is less soluble (e.g., water or hexane) until the solution becomes slightly cloudy.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and characterization of this compound.
References
- 1. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. US5098603A - Stabilized phenol solution - Google Patents [patents.google.com]
- 4. EP1420779B1 - Process for isolating phenolic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methyl-1H-indazol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1H-indazol-4-ol.
Troubleshooting Guides
A common synthetic route to this compound involves a multi-step process. Below are troubleshooting guides for each critical step.
Step 1: Nitration of 3-Methyl-1H-indazole
Objective: To synthesize 3-methyl-4-nitro-1H-indazole.
Common Issues & Solutions:
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low yield of the desired 4-nitro isomer | Formation of regioisomers (e.g., 5-nitro, 6-nitro, 7-nitro). | Optimize reaction conditions. Use a less aggressive nitrating agent. Employ a solvent system that favors the desired isomer. Purification by column chromatography may be necessary to separate isomers. |
| Formation of dinitro products | Over-nitration due to harsh reaction conditions (e.g., high temperature, excess nitrating agent). | Carefully control the stoichiometry of the nitrating agent. Maintain a low reaction temperature (0-5°C). Reduce reaction time. |
| Incomplete reaction | Insufficient nitrating agent or reaction time. Low reaction temperature. | Increase the amount of nitrating agent incrementally. Allow the reaction to proceed for a longer duration. Gradually increase the temperature, monitoring for side product formation. |
Step 2: Reduction of 3-Methyl-4-nitro-1H-indazole
Objective: To synthesize 4-amino-3-methyl-1H-indazole.
Common Issues & Solutions:
| Problem | Possible Cause(s) | Recommended Action(s) |
| Formation of hydroxylamine or oxime byproducts | Incomplete reduction.[1] | Increase the amount of reducing agent or catalyst loading. Extend the reaction time. Optimize the reaction temperature and pressure (for catalytic hydrogenation). |
| Formation of azo or azoxy compounds | Side reactions between nitroso and hydroxylamine intermediates.[2] This is more common with metal hydride reducing agents.[1] | Choose a different reducing agent (e.g., catalytic hydrogenation over metal-based reduction). Control the reaction pH. |
| Catalyst poisoning (for catalytic hydrogenation) | Impurities in the starting material or solvent. | Purify the 3-methyl-4-nitro-1H-indazole before reduction. Use high-purity solvents and reagents. |
Step 3: Diazotization of 4-Amino-3-methyl-1H-indazole
Objective: To form the corresponding diazonium salt.
Common Issues & Solutions:
| Problem | Possible Cause(s) | Recommended Action(s) |
| Decomposition of the diazonium salt | The diazonium salt is unstable at elevated temperatures.[3] | Maintain a low temperature (0-5°C) throughout the reaction and subsequent steps. Use the diazonium salt solution immediately in the next step. |
| Incomplete diazotization | Insufficient nitrous acid. | Ensure the use of a stoichiometric amount of sodium nitrite and a strong acid. |
Step 4: Hydrolysis of the Diazonium Salt
Objective: To synthesize this compound.
Common Issues & Solutions:
| Problem | Possible Cause(s) | Recommended Action(s) |
| Formation of colored impurities (azo dyes) | The diazonium salt couples with the phenol product.[3][4][5] | Perform the hydrolysis in an acidic solution to suppress the coupling reaction.[3] Ensure complete conversion of the diazonium salt. |
| Low yield of the desired phenol | Incomplete hydrolysis. Decomposition of the diazonium salt. | Increase the temperature during the hydrolysis step, but monitor for decomposition. Ensure sufficient water is present for the hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A frequently employed synthetic pathway involves a four-step sequence:
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Nitration of 3-methyl-1H-indazole to yield 3-methyl-4-nitro-1H-indazole.
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Reduction of the nitro group to form 4-amino-3-methyl-1H-indazole.
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Diazotization of the amino group to generate the corresponding diazonium salt.
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Hydrolysis of the diazonium salt to produce the final product, this compound.
Q2: How can I minimize the formation of regioisomers during the nitration of 3-methyl-1H-indazole?
A2: The regioselectivity of the nitration reaction is highly dependent on the reaction conditions. To favor the formation of the 4-nitro isomer, consider using milder nitrating agents and carefully controlling the temperature. The choice of solvent can also influence the isomeric ratio. A thorough literature search for nitration of similar indazole derivatives is recommended to find optimized conditions.
Q3: What are the best practices for handling diazonium salts?
A3: Diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. Therefore, it is crucial to:
-
Always keep the diazonium salt in a cold solution (0-5°C).
-
Use the diazonium salt immediately after its preparation.
-
Never attempt to isolate the diazonium salt as a solid unless you have a specific, validated, and safe protocol for doing so.
Q4: My final product is highly colored. What is the likely impurity?
A4: A common colored impurity in the synthesis of phenols from diazonium salts is an azo dye.[3][4][5] This is formed by an azo coupling reaction between the unreacted diazonium salt and the newly formed phenol product.[3][4][5] To avoid this, ensure the hydrolysis is carried out under acidic conditions and that the reaction goes to completion.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Protocol 1: Nitration of 3-Methyl-1H-indazole
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Dissolve 3-methyl-1H-indazole in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature between 0 and 5°C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry.
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Purify the product by recrystallization or column chromatography to separate the desired 4-nitro isomer from other regioisomers.
Protocol 2: Reduction of 3-Methyl-4-nitro-1H-indazole
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Method A: Catalytic Hydrogenation
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Dissolve 3-methyl-4-nitro-1H-indazole in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
-
-
Method B: Metal-based Reduction
-
Suspend 3-methyl-4-nitro-1H-indazole in a solvent (e.g., ethanol, acetic acid).
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Add a reducing metal (e.g., iron powder, tin(II) chloride) and an acid (e.g., hydrochloric acid, acetic acid).[1]
-
Heat the mixture at a specified temperature for a set time.
-
Cool the reaction mixture, filter off the metal salts, and neutralize the filtrate.
-
Extract the product with an organic solvent and concentrate to yield the amine.
-
Protocol 3: Diazotization of 4-Amino-3-methyl-1H-indazole
-
Dissolve 4-amino-3-methyl-1H-indazole in a cold aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for a short period at 0-5°C. The resulting solution contains the diazonium salt and should be used immediately.
Protocol 4: Hydrolysis of 3-Methyl-1H-indazole-4-diazonium Salt
-
Take the freshly prepared cold diazonium salt solution from the previous step.
-
Slowly add this solution to a hot, acidic aqueous solution (e.g., dilute sulfuric acid).
-
Heat the mixture to facilitate the hydrolysis and the evolution of nitrogen gas.
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Cool the reaction mixture and extract the product with a suitable organic solvent.
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Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Side Reaction Pathways
Caption: Common side reactions in the synthesis.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. ijisrt.com [ijisrt.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Purity of 3-Methyl-1H-indazol-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Methyl-1H-indazol-4-ol. Our goal is to help you achieve the highest possible purity for your compound.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound. The primary methods for purification are recrystallization and column chromatography.
Issue 1: Low Purity After Initial Synthesis and Isolation
Possible Causes & Solutions:
| Possible Cause | Identification | Recommended Solution |
| Unreacted Starting Materials: Residual 2-amino-3-methylphenol or other precursors. | TLC or HPLC analysis showing spots/peaks corresponding to starting materials. | Optimize reaction conditions (time, temperature, stoichiometry). For purification, proceed with recrystallization or column chromatography. |
| Side-Products: Formation of isomers or products from decomposition of the diazonium salt intermediate.[1] | Multiple spots/peaks on TLC/HPLC that do not correspond to starting material or product. Mass spectrometry can help identify these byproducts. | Adjust diazotization reaction temperature to be strictly maintained between 0-5 °C to minimize decomposition.[1] Utilize column chromatography for separation of closely related isomers. |
| Solvent Contamination: Residual solvents from the reaction or initial work-up. | Broad peaks in ¹H NMR, or characteristic solvent peaks. | Dry the crude product thoroughly under high vacuum. |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low purity issues.
Caption: Troubleshooting workflow for low purity of this compound.
Issue 2: Difficulty with Recrystallization
Possible Causes & Solutions:
| Possible Cause | Observation | Recommended Solution |
| Improper Solvent Choice | Product "oils out" instead of crystallizing; very low or no crystal formation. | Test a range of solvent systems. For polar compounds like indazoles, mixed solvents such as ethanol/water, acetone/water, or THF/water are often effective.[2] The ideal solvent should dissolve the compound well when hot and poorly when cold. |
| Too Much Solvent | No crystal formation upon cooling, even with scratching or seeding. | Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again. |
| Solution Cooled Too Quickly | Formation of fine powder or small, impure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the growth of larger, purer crystals. |
| Supersaturated Solution | No crystallization even after the solution has cooled. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent system.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Poor Separation in Column Chromatography
Possible Causes & Solutions:
| Possible Cause | Observation | Recommended Solution |
| Incorrect Mobile Phase | Product elutes too quickly (with non-polar impurities) or not at all. Poor separation between product and impurities (overlapping spots on TLC). | Develop an appropriate eluent system using TLC. A good system will give the product an Rf value of ~0.3-0.4. For polar indazoles, a gradient elution from a less polar to a more polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective.[1] |
| Column Overloading | Broad, tailing bands on the column and poor separation. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Improper Column Packing | Channeling of the solvent down the sides of the column, leading to very poor separation. | Ensure the silica gel is packed uniformly. A "slurry" packing method is generally preferred. |
| Sample Loading Issues | A diffuse band at the top of the column after loading. | Dissolve the sample in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel ("dry loading"). |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of solvents (e.g., hexane:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, and drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the silica bed. Alternatively, use the dry loading method.
-
Elution: Begin elution with the less polar solvent, gradually increasing the polarity (gradient elution) according to the separation observed on TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on a typical synthesis involving the diazotization of 2-amino-3-methylphenol, common impurities include:
-
Unreacted 2-amino-3-methylphenol: Due to incomplete reaction.
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted aminophenol. These are often highly colored.
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Phenolic byproducts: Arising from the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group.[1]
-
Isomeric indazoles: Depending on the precise synthetic route, other isomers may form in small amounts.
Q2: My product is a dark oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem in recrystallization, especially when the compound is impure. First, try re-dissolving the oil in a bit more hot solvent and letting it cool much more slowly. If that fails, the impurity level may be too high for recrystallization to be effective. In this case, it is best to purify the crude oil by column chromatography first to remove the bulk of the impurities, and then attempt to recrystallize the partially purified product.
Q3: How can I improve the separation of my product from a very closely related impurity during column chromatography?
A3: For closely eluting compounds, you can try several strategies:
-
Use a longer column: This increases the number of theoretical plates and can improve resolution.
-
Employ a shallower solvent gradient: A slow, gradual increase in solvent polarity can enhance separation.
-
Try a different stationary phase: If using silica gel, consider alumina or a reverse-phase silica (C18), depending on the polarity of your compounds.
-
Optimize the mobile phase: Small additions of a third solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes dramatically alter selectivity.
Q4: What is the best way to store purified this compound?
A4: As a phenolic and heterocyclic compound, this compound may be sensitive to light, air, and heat. It is recommended to store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to prevent degradation.
Q5: Can I use preparative HPLC for purification?
A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more resource-intensive, method for achieving very high purity, especially for separating difficult-to-resolve isomers or for final polishing of the compound. It is often used after initial purification by recrystallization or flash chromatography.
References
Technical Support Center: Indazole Compound In Vivo Toxicity
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity issues with indazole-containing compounds in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My indazole compound is showing significant in vivo toxicity. What are the common types of toxicity associated with this scaffold?
A1: Indazole derivatives can exhibit various toxicities depending on their substitution patterns and overall physicochemical properties. Commonly observed issues include:
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Metabolism-dependent Mutagenicity: Some indazole compounds can undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to reactive intermediates that may be mutagenic.
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Organ-Specific Toxicity: Preclinical studies have reported potential for cardiotoxicity, nephrotoxicity (kidney), and hepatotoxicity (liver) with certain indazole analogs.[1] For example, long-term administration of 7-nitroindazole in rats was associated with a reduction in the weight of the heart and kidneys.
-
Off-Target Cytotoxicity: While designed for a specific target, compounds may show toxicity to healthy, non-target cells. Assessing the selectivity index (ratio of IC50 in normal cells vs. cancer cells) is crucial.[2]
-
Central Nervous System (CNS) Effects: As some indazole derivatives are designed to be CNS-active, off-target CNS effects like agitation, reduced consciousness, and seizures have been observed, particularly with synthetic cannabinoid receptor agonists containing an indazole core.[3]
Q2: How can I determine if my compound's toxicity is mechanism-based or due to off-target effects?
A2: Differentiating between on-target and off-target toxicity is a critical step.
-
Correlate Potency and Toxicity: Does the toxicity dose-response curve parallel the on-target potency curve? If toxicity occurs at exposures far exceeding those required for efficacy, it may be an off-target effect.
-
Use a Structurally-Related Inactive Control: Synthesize a close analog of your compound that is devoid of on-target activity. If this inactive control still produces the same toxicity in vivo, the toxicity is likely independent of your intended target.
-
In Vitro Safety Profiling: Screen your compound against a panel of common off-target proteins (e.g., hERG ion channel for cardiotoxicity, various kinases, GPCRs).[4] Services like the SafetyScan47 panel from Eurofins or similar offerings can identify potential liabilities.
Q3: What initial in vitro assays should I run to predict potential in vivo toxicity?
A3: A standard panel of in vitro assays can help de-risk your compound early.
-
Metabolic Stability Assay: Using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[5][6] High clearance may sometimes be linked to the formation of toxic metabolites.
-
Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.[7][8][9][10] This is a standard regulatory requirement and crucial for compounds that may undergo metabolic activation.
-
Cytotoxicity Assays: Determine the IC50 of your compound in relevant normal cell lines (e.g., primary hepatocytes, renal proximal tubule cells, cardiomyocytes) and compare it to the IC50 in your target cell line to establish a selectivity index.[2]
-
hERG Inhibition Assay: An essential screen to evaluate the risk of drug-induced QT prolongation, a major cardiac liability.[4]
Q4: Can changing the formulation of my indazole compound reduce its in vivo toxicity?
A4: Yes, formulation can significantly impact the toxicity profile. The goal is often to modify the pharmacokinetic (PK) profile to reduce toxic effects related to high peak plasma concentrations (Cmax).[11]
-
Sustained-Release Formulations: Using subcutaneous oil-based depots or other controlled-release technologies can slow absorption, lower the Cmax, and maintain therapeutic concentrations for a longer period, potentially reducing Cmax-driven toxicity.[12][13]
-
Targeted Delivery: While more complex, encapsulating the drug in liposomes or nanoparticles can help direct it to the target tissue (e.g., a tumor), reducing exposure to sensitive organs like the heart or kidneys.[14]
-
Route of Administration: Changing the route from intravenous (IV) bolus to subcutaneous (SC) injection or IV infusion can smooth the PK profile and avoid sharp Cmax spikes.[12]
Troubleshooting Guides
Issue 1: High Liver Enzyme Levels (ALT/AST) Observed in Mice
Your in vivo study shows a significant, dose-dependent increase in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), indicating potential drug-induced liver injury (DILI).[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hepatotoxicity.
Issue 2: Compound is Flagged as Mutagenic in the Ames Test
Your indazole derivative shows a positive result in one or more strains of the Ames test, particularly in the presence of the S9 liver extract fraction.[8] This suggests it may be a pro-mutagen, requiring metabolic activation.
Proposed Metabolic Activation Pathway:
A potential mechanism for mutagenicity involves the P450-mediated oxidation of the indazole ring system.
Caption: Proposed pathway of metabolic activation to a mutagen.
Mitigation Strategies:
-
Structural Modification: The primary strategy is to block the site of metabolic oxidation. Medicinal chemists can introduce atoms or groups (like fluorine) at or near the position susceptible to CYP-mediated attack to prevent the formation of the reactive intermediate.[16]
-
Reduce Basicity: For some heterocyclic compounds, reducing the basicity of nitrogen atoms can decrease their interaction with CYP enzymes, thus lowering the rate of metabolic activation.
-
Structure-Toxicity Relationship (STR) Studies: Synthesize a small library of analogs with modifications around the indazole core to identify which positions are critical for the mutagenic effect and which can be altered to abrogate it while retaining on-target activity.
Quantitative Toxicity Data Summary
The therapeutic window is a key indicator of a compound's potential. It can be estimated by comparing in vitro potency against the target (e.g., a cancer cell line) with cytotoxicity against a normal cell line. A larger ratio is desirable.
| Compound ID | Scaffold Modification | Target IC50 (µM) (e.g., K562 cells) | Normal Cell IC50 (µM) (e.g., HEK-293 cells) | Selectivity Index (Normal/Target) | Reference |
| 5k | Mercapto acetamide linker | 15.21 (Hep-G2) | 12.17 | ~0.8 (Poor) | [2] |
| 6o | Piperazine linker | 5.15 | 33.2 | ~6.4 (Improved) | [2] |
| Iridium Complex 4 | Indazole-NH | >400 (Dark) | N/A | >6600 (Light/Dark) | [17] |
| Iridium Complex 5 | Indazole-NCH3 | ~150 (Dark) | N/A | ~3 (Poor) | [17] |
This table is a representative summary. Researchers should generate data for their specific compounds and relevant cell lines. The data illustrates how structural changes (e.g., replacing a mercapto acetamide with piperazine) can significantly improve the selectivity index.[2] It also shows how a subtle change (methylation of the indazole -NH) can dramatically increase dark toxicity in photodynamic therapy agents.[17]
Key Experimental Protocols
Protocol 1: General Workflow for In Vivo Toxicity Assessment
This workflow provides a tiered approach to evaluating the in vivo toxicity of a lead indazole compound.
Caption: Tiered workflow for in vivo toxicity assessment.
Protocol 2: Liver Microsomal Stability Assay (Summary)
Objective: To determine the in vitro metabolic stability of an indazole compound by measuring its rate of disappearance when incubated with liver microsomes.[3][5][18]
Materials:
-
Test indazole compound (e.g., 10 mM stock in DMSO).
-
Pooled liver microsomes (human, mouse, or rat).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (Cofactor solution).
-
Positive control compounds (e.g., Dextromethorphan, Midazolam).[3]
-
Acetonitrile with an internal standard (for reaction termination).
-
96-well plates, incubator (37°C), centrifuge.
-
LC-MS/MS system for analysis.
Methodology:
-
Prepare Reagents: Thaw microsomes and cofactor solution on ice. Prepare working solutions of the test compound by diluting the stock in buffer to the desired concentration (e.g., 1 µM final).[3]
-
Incubation: In a 96-well plate, combine the buffer, microsomes, and test compound. Pre-incubate at 37°C for ~5 minutes.
-
Initiate Reaction: Add the NADPH cofactor solution to start the metabolic reaction. For the negative control (T=0 and minus-cofactor wells), add buffer instead.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing an internal standard.[19]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).
Protocol 3: Ames Test for Mutagenicity (Summary)
Objective: To assess the mutagenic potential of an indazole compound using histidine-dependent strains of Salmonella typhimurium.[7][10]
Materials:
-
Test indazole compound at various concentrations.
-
S. typhimurium strains (e.g., TA98, TA100, TA102).[7]
-
S9 fraction from rat liver for metabolic activation.
-
Minimal glucose agar plates (lacking histidine).
-
Top agar, L-histidine/D-biotin solution.
-
Positive and negative (vehicle) controls.
Methodology:
-
Preparation: Melt the top agar and hold at 45°C. Prepare dilutions of the test compound.
-
Incubation with/without S9: For each concentration, in a sterile tube, mix the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation).[8]
-
Plating: Add the mixture to the molten top agar, vortex briefly, and pour onto the surface of a minimal glucose agar plate. Distribute evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to produce histidine) on each plate.
-
Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase over the background level.
References
- 1. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 3. mercell.com [mercell.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 9. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors and Their Therapeutic Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases implicated in diseases from cancer to hypertension. This guide provides a comparative analysis of kinase inhibitors derived from the indazole chemical class, with a specific focus on the context of 3-Methyl-1H-indazol-4-ol as a foundational building block for more complex inhibitors. While direct kinase inhibitory data for this compound is not extensively available in public literature, its documented use as a precursor in the synthesis of Rho-kinase (ROCK) inhibitors highlights the importance of the indazole core in targeting this particular kinase family.
This guide will, therefore, compare a representative indazole-based Rho-kinase inhibitor against established, clinically relevant ROCK inhibitors, Fasudil and Y-27632. The comparison will be supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Comparison of Rho-Kinase Inhibitors
The following table summarizes the inhibitory potency of selected kinase inhibitors against Rho-kinase (ROCK). The data is presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values, providing a quantitative measure of their efficacy.
| Compound/Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Compound Class |
| Indazole Derivative (Representative) | ROCK1 | Data not publicly available for a specific derivative synthesized directly from this compound. However, derivatives show activity in the nanomolar range. | Indazole |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 330 (ROCK1), IC50: 158 (ROCK2)[1][2] | Isoquinoline |
| Y-27632 | ROCK1, ROCK2 | Ki: 220 (ROCK1), 300 (ROCK2)[3] | Pyridine |
| Hydroxyfasudil (Active Metabolite of Fasudil) | ROCK1, ROCK2 | IC50: 730 (ROCK1), 720 (ROCK2)[4] | Isoquinoline |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the characterization of novel therapeutic agents. Below are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Rho-Kinase)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase, in this case, Rho-kinase (ROCK).
Objective: To determine the IC50 value of a test compound against a specific ROCK isoform (ROCK1 or ROCK2).
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay) or phospho-specific antibody (for ELISA-based assay)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or ELISA plates
-
Scintillation counter or plate reader
Procedure (Radiometric Assay):
-
Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Reaction:
-
In a 96-well plate, add the kinase buffer, the recombinant ROCK enzyme, and the test compound at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the substrate (e.g., MBP).
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measurement of Kinase Activity:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO-treated) samples.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Inhibition of Myosin Light Chain (MLC) Phosphorylation
This assay assesses the ability of a compound to inhibit the downstream signaling of Rho-kinase within a cellular context.
Objective: To measure the inhibition of ROCK-mediated phosphorylation of Myosin Light Chain (MLC) in cultured cells.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells or HeLa cells)
-
Cell culture medium and supplements
-
Test compound
-
Stimulating agent (e.g., thrombin, LPA, or U46619 to activate the Rho-ROCK pathway)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated MLC (pMLC)
-
Primary antibody against total MLC
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA equipment
Procedure (Western Blotting):
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with an agonist (e.g., thrombin) for a short period (e.g., 5-10 minutes) to induce MLC phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer to extract total cellular proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pMLC.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pMLC and total MLC.
-
Normalize the pMLC signal to the total MLC signal for each sample.
-
Calculate the percentage of inhibition of MLC phosphorylation for each compound concentration relative to the stimulated control.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of Rho-kinase inhibition and the process of inhibitor characterization, the following diagrams are provided.
Caption: The Rho-kinase (ROCK) signaling pathway.
References
A Comparative Guide to the Anticancer Activity of Indazole Derivatives
An Important Note on 3-Methyl-1H-indazol-4-ol: Extensive research has not yielded specific studies on the anticancer activity of this compound. However, the broader class of indazole derivatives has emerged as a promising area in cancer research. This guide, therefore, provides a comparative overview of the anticancer activities of various substituted indazole compounds that have been investigated as potent therapeutic agents.
The indazole scaffold is a key component in numerous compounds with diverse biological activities, including potent anticancer properties.[1] Researchers have successfully synthesized and evaluated a variety of indazole derivatives that target several key signaling pathways implicated in cancer progression. This guide will focus on three distinct classes of indazole derivatives, each with a unique mechanism of action: BRD4 inhibitors, PLK4 inhibitors, and PI3K/AKT/mTOR inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative indazole derivatives from the three classes, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various human cancer cell lines.
Table 1: 3-Methyl-1H-indazole Derivatives as BRD4 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 9d | MV4;11 (Leukemia) | Potent Suppression | BRD4 | [1] |
Note: The specific IC50 value for compound 9d was not provided in the abstract, but it was highlighted for its potent activity and selectivity for BRD4, effectively suppressing the downstream protein c-Myc.[1][2]
Table 2: Indazole-Based PLK4 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| C05 | IMR-32 (Neuroblastoma) | 0.948 | PLK4 | [3] |
| MCF-7 (Breast Cancer) | 0.979 | PLK4 | [3] | |
| H460 (Lung Cancer) | 1.679 | PLK4 | [3] | |
| 14i | MDA-MB-231 (Breast Cancer) | 0.09 | PLK4 | [4] |
| MDA-MB-468 (Breast Cancer) | 0.06 | PLK4 | [4] |
Table 3: 3-Amino-1H-indazole Derivatives as PI3K/AKT/mTOR Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Target Pathway | Reference |
| W24 | HT-29 (Colon) | 0.43 - 3.88 | PI3K/AKT/mTOR | [5] |
| MCF-7 (Breast) | 0.43 - 3.88 | PI3K/AKT/mTOR | [5] | |
| A-549 (Lung) | 0.43 - 3.88 | PI3K/AKT/mTOR | [5] | |
| HepG2 (Liver) | 0.43 - 3.88 | PI3K/AKT/mTOR | [5] | |
| HGC-27 (Gastric) | 0.43 - 3.88 | PI3K/AKT/mTOR | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two key experiments commonly used to evaluate the anticancer activity of compounds like the indazole derivatives discussed.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., indazole derivatives) and a vehicle control (like DMSO). Incubate for a specified period, typically 48 to 72 hours.[8]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.
Protein Expression Analysis: Western Blotting for c-Myc
Western blotting is used to detect the expression levels of specific proteins, such as the oncoprotein c-Myc, which is a downstream target of BRD4.[9]
Protocol:
-
Cell Lysis: Treat cancer cells with the indazole derivative or control. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc antibody) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading across all lanes.[11]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by the indazole derivatives and a general experimental workflow.
Caption: General experimental workflow for evaluating anticancer compounds.
Caption: BRD4 signaling pathway and inhibition by indazole derivatives.
Caption: PLK4 signaling pathway in centriole duplication and cancer.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibit... - ChEMBL [ebi.ac.uk]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 5. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Methodologies for 3-Methyl-1H-indazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indazoles is of significant interest in medicinal chemistry due to their diverse biological activities. Among these, 3-Methyl-1H-indazol-4-ol is a valuable scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed hypothetical protocols and a summary of their respective advantages and disadvantages. While direct experimental data for the synthesis of this compound is not extensively reported in publicly available literature, the following methods are proposed based on established and widely practiced synthetic transformations in indazole chemistry.
Summary of Potential Synthesis Methods
Two primary synthetic strategies are proposed for the preparation of this compound:
-
Method 1: Demethylation of 4-Methoxy-3-methyl-1H-indazole. This approach leverages the commercially available methoxy-protected precursor.
-
Method 2: Reductive Cyclization of 2-Nitro-6-methoxyacetophenone. This classic indazole synthesis involves the formation of the heterocyclic ring from a suitable acyclic precursor.
The following sections provide a detailed examination of these two potential methods.
Data Presentation: A Comparative Overview
| Parameter | Method 1: Demethylation | Method 2: Reductive Cyclization |
| Starting Material | 4-Methoxy-3-methyl-1H-indazole | 2-Nitro-6-methoxyacetophenone |
| Key Reagents | Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃) | Hydrazine, Reducing agent (e.g., SnCl₂ or H₂/Pd-C) |
| Number of Steps | 1 | 2 (Cyclization and Demethylation) |
| Potential Yield | High (typically >80% for demethylation) | Moderate to High (variable depending on cyclization and reduction efficiency) |
| Scalability | Good | Moderate |
| Potential Challenges | Handling of corrosive and moisture-sensitive reagents (BBr₃, AlCl₃). | Regioselectivity during cyclization, handling of potentially hazardous hydrazine. |
| Purification | Chromatographic purification may be required. | Chromatographic purification is likely necessary. |
Experimental Protocols
Method 1: Demethylation of 4-Methoxy-3-methyl-1H-indazole
This method is a straightforward approach that relies on the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide is a powerful and commonly used reagent for this transformation.
Experimental Procedure:
-
Preparation: A solution of 4-Methoxy-3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of boron tribromide (1.2 eq) in anhydrous DCM is added dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C, followed by water.
-
Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reductive Cyclization of 2-Nitro-6-methoxyacetophenone
This classical approach involves the formation of the indazole ring from a substituted nitroacetophenone precursor, followed by demethylation.
Step 2a: Synthesis of 4-Methoxy-3-methyl-1H-indazole
-
Preparation: To a solution of 2-Nitro-6-methoxyacetophenone (1.0 eq) in ethanol, hydrazine hydrate (3.0 eq) is added.
-
Reaction: The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography to yield 4-Methoxy-3-methyl-1H-indazole.
Step 2b: Demethylation to this compound
The demethylation of the product from Step 2a is carried out following the protocol described in Method 1 .
Mandatory Visualizations
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
Concluding Remarks
Both presented methods offer viable routes to this compound. The choice of method will likely depend on the availability and cost of the starting materials. Method 1 is a more direct approach, assuming the availability of 4-Methoxy-3-methyl-1H-indazole. Method 2 provides a more classical and potentially more cost-effective route if the starting nitroacetophenone is readily accessible or can be synthesized in-house. It is important to note that the provided protocols are generalized and may require optimization for specific laboratory conditions and scales. Researchers should conduct small-scale trial reactions to determine the optimal conditions for their specific needs.
A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While the specific biological efficacy of 3-Methyl-1H-indazol-4-ol is not extensively documented in publicly available literature, a wealth of data exists for structurally similar substituted indazole derivatives. This guide provides a comparative overview of the biological performance of selected indazole compounds, focusing on their roles as kinase inhibitors and anti-cancer agents, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Biological Activity
Substituted indazoles have demonstrated significant potential in targeting various components of cellular signaling pathways, particularly protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The following table summarizes the in vitro efficacy of several indazole derivatives against different biological targets.
| Compound ID | Target(s) | Assay Type | IC50 | Reference Compound | IC50 (Reference) | Cell Line (for anti-proliferative assays) | IC50 (Cell-based) |
| CFI-400945 | PLK4 | Kinase Assay | 2.8 nM | - | - | - | - |
| Centrinone | PLK4 | Kinase Assay | 2.7 nM | - | - | MCF-7 | 4.8 µM |
| Compound K22 | PLK4 | Kinase Assay | 0.1 nM | Centrinone | 2.7 nM | MCF-7 | 1.3 µM |
| Compound 9d | BRD4-BD1 | Inhibition Assay | - | - | - | MV4;11 | - |
| Compound 2f | Anti-proliferative | Cell Viability | - | - | - | 4T1 (Breast Cancer) | 0.23 µM |
| GDC-0941 | PI3Kα | Kinase Assay | 3 nM | - | - | - | - |
| AKE-72 | BCR-ABL (T315I mutant) | Kinase Assay | 9 nM | Imatinib | >10 µM | K-562 | < 10 nM (GI50) |
Table 1: Comparative Biological Efficacy of Selected Indazole Derivatives. This table highlights the potent and varied activities of substituted indazoles. For instance, Compound K22 shows exceptional potency against PLK4 in a biochemical assay[1], translating to significant anti-proliferative effects in the MCF-7 breast cancer cell line. Similarly, AKE-72 demonstrates remarkable activity against the drug-resistant T315I mutant of BCR-ABL[2]. The anti-proliferative activity of compound 2f across various cancer cell lines underscores the potential of the indazole scaffold in oncology.[3]
II. Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
A. In Vitro Kinase Inhibition Assay (Example: PLK4)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.
-
Dilute the recombinant human PLK4 enzyme and its substrate (e.g., a generic peptide substrate) to the desired concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the PLK4 enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP and initiates the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the degree of kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
B. Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
III. Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by indazole derivatives and a typical experimental workflow for evaluating their efficacy.
Caption: Experimental workflow for evaluating indazole derivatives.
Caption: Simplified PI3K/Akt signaling pathway targeted by GDC-0941.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Focus on Indazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors, with a specific focus on an indazole-based compound, UNC2025, a potent inhibitor of the AXL receptor tyrosine kinase. The objective is to offer a clear, data-driven comparison with other kinase inhibitors, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Introduction
This guide will compare the kinase selectivity of UNC2025 with other known AXL inhibitors, BMS-777607 and R428 (Bemcentinib), presenting quantitative data, detailed experimental protocols, and a visual depiction of the AXL signaling pathway.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 in nM) of UNC2025 and two comparator compounds, BMS-777607 and R428 (Bemcentinib), against a panel of selected kinases. This data provides a snapshot of their relative potencies and selectivities.
| Kinase Target | UNC2025 (IC50 nM) | BMS-777607 (IC50 nM) | R428 (Bemcentinib) (IC50 nM) |
| AXL | 1.65[1] | 1.1[2] | 14[3][4][5] |
| MER | 0.46[1] | - | >700 |
| TYRO3 | 5.83[1] | 4.3[2] | >700 |
| FLT3 | 0.35[1] | - | - |
| c-MET | 364[1] | 3.9[2] | - |
| RON | - | 1.8[2] | - |
| TRKA | 1.67[1] | >156 | - |
| TRKC | 4.38[1] | - | - |
| KIT | 8.18[1] | - | - |
| Lck | - | >156 | - |
| VEGFR2 | - | >156 | - |
Experimental Protocols
The data presented in this guide were generated using various in vitro kinase assay platforms. Below are detailed descriptions of the general methodologies for three common types of assays used in kinase inhibitor profiling.
KINOMEscan™ Assay
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantify the interaction of a test compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
A proprietary ligand is immobilized on a solid support.
-
DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound at various concentrations.
-
Unbound kinase is washed away.
-
The amount of bound kinase is determined by qPCR of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
The dissociation constant (Kd) is calculated from the dose-response curve.
-
LanthaScreen™ Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) chelate-labeled antibody, and the tracer is labeled with an Alexa Fluor® 647 dye. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor.
-
Procedure:
-
The kinase, Eu-labeled antibody, and the Alexa Fluor® 647-labeled tracer are incubated together.
-
The test compound is added in a serial dilution.
-
If the test compound binds to the kinase's ATP site, it displaces the tracer, leading to a decrease in the FRET signal.
-
The signal is read on a TR-FRET compatible plate reader.
-
The IC50 value is determined from the dose-response curve of the FRET signal versus the compound concentration.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
The HTRF® Kinase Assay (Cisbio) is another TR-FRET-based platform that measures kinase activity by detecting the phosphorylation of a substrate.
-
Principle: The assay uses a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. A second detection reagent, streptavidin-XL665, binds to the biotinylated substrate. When the substrate is phosphorylated by the kinase, the binding of the anti-phospho-antibody brings the europium cryptate donor and the XL665 acceptor in close proximity, resulting in a FRET signal.
-
Procedure:
-
The kinase, biotinylated substrate, and ATP are incubated together to allow for the phosphorylation reaction.
-
The test compound is included at various concentrations to assess its inhibitory effect on the kinase activity.
-
The detection reagents (europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665) are added to the reaction mixture.
-
The plate is incubated to allow for the binding of the detection reagents.
-
The TR-FRET signal is measured on an HTRF-compatible plate reader. A decrease in the signal indicates inhibition of the kinase.
-
IC50 values are calculated from the resulting dose-response curves.
-
Mandatory Visualization
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is a key pathway in cell proliferation, survival, and migration, and is a primary target of the indazole-based inhibitor UNC2025.
Caption: AXL signaling pathway and its downstream effectors.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a general workflow for assessing the cross-reactivity of a kinase inhibitor using a large-scale screening platform.
Caption: Workflow for kinase inhibitor cross-reactivity screening.
References
Navigating the Structure-Activity Landscape of 3-Methyl-1H-Indazole Derivatives as Potent Anti-Cancer Agents
A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of 3-methyl-1H-indazole derivatives, with a focus on their role as kinase and bromodomain inhibitors. While specific SAR data for 3-Methyl-1H-indazol-4-ol derivatives is limited in publicly available literature, this guide provides a comprehensive overview of the broader 3-methyl-1H-indazole scaffold, a key pharmacophore in modern oncology research.
The 3-methyl-1H-indazole core has emerged as a privileged scaffold in the design of small molecule inhibitors targeting key proteins in cancer signaling pathways. Modifications around this core have led to the development of potent inhibitors of bromodomain-containing protein 4 (BRD4) and various kinases, highlighting its versatility and potential in cancer therapeutics. This guide synthesizes findings from recent studies to provide a comparative analysis of the structure-activity relationships of these derivatives.
Comparative Analysis of Biological Activity
The biological activity of 3-methyl-1H-indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and its appended moieties. The following tables summarize the in vitro activity of various derivatives against key cancer targets and cell lines.
Table 1: BRD4 Inhibitory Activity and Antiproliferative Effects of 3-Methyl-1H-Indazole Derivatives
| Compound ID | R1 (Position 1) | R2 (Position 5/6) | BRD4-BD1 IC50 (nM) | MV4;11 Cell Proliferation IC50 (nM) |
| 9d | 4-chlorophenyl | - | 136 | 280 |
| 9u | 4-methoxyphenyl | - | 152 | 350 |
| 9w | 4-fluorophenyl | - | 189 | 410 |
Data summarized from a study on novel BRD4 inhibitors.[1]
The data indicates that substitutions at the N-1 position of the indazole ring with various phenyl groups yield potent BRD4 inhibitors. Compound 9d , with a 4-chlorophenyl substituent, demonstrated the most potent inhibition of both the BRD4 bromodomain 1 (BD1) and the proliferation of the MV4;11 acute myeloid leukemia cell line.[1]
Table 2: Kinase Inhibitory Activity and Antiproliferative Effects of Indazole-Based Derivatives
| Compound ID | Scaffold | Target Kinase | Kinase IC50 (nM) | A549 Cell Proliferation IC50 (µM) |
| 27e | 4-(3-1H-indazolyl)amino quinazoline | PAK4 | 10 | 0.61 |
| 27g | 4-(3-1H-indazolyl)amino quinazoline | PAK4 | 13 | Not Reported |
| 27i | 4-(3-1H-indazolyl)amino quinazoline | PAK4 | 11 | Not Reported |
| 27j | 4-(3-1H-indazolyl)amino quinazoline | PAK4 | 9 | Not Reported |
| C05 | Indazole-based | PLK4 | < 0.1 | 1.679 (H460) |
Data for compounds 27e, 27g, 27i, and 27j are from a study on PAK4 inhibitors. Data for compound C05 is from a study on PLK4 inhibitors.
In the context of kinase inhibition, the 3-amino-1H-indazole moiety serves as an effective hinge-binding fragment. For a series of 4-(3-1H-indazolyl)amino quinazoline derivatives targeting p21-activated kinase 4 (PAK4), compound 27e showed a potent inhibitory effect on the A549 lung cancer cell line. Furthermore, indazole-based derivatives have demonstrated exceptional potency against Polo-like kinase 4 (PLK4), with compound C05 exhibiting sub-nanomolar inhibitory activity.
Key Signaling Pathways and Experimental Workflows
The development of 3-methyl-1H-indazole derivatives often involves targeting specific signaling pathways implicated in cancer progression. The following diagrams illustrate a key pathway and a general experimental workflow.
Caption: BRD4 signaling pathway and the inhibitory action of 3-methyl-1H-indazole derivatives.
Caption: General experimental workflow for the development of 3-methyl-1H-indazole inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the literature.
BRD4-BD1 Inhibition Assay (AlphaScreen)
The inhibitory activity of compounds against the first bromodomain of BRD4 (BRD4-BD1) is often determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) method.
-
Reagents: Biotinylated histone H4 peptide (Ac-H4), GST-tagged BRD4-BD1, AlphaLISA GST acceptor beads, and streptavidin-coated donor beads.
-
Procedure:
-
A mixture of the biotinylated H4 peptide and GST-BRD4-BD1 is incubated in the assay buffer.
-
The test compound, dissolved in DMSO and diluted to various concentrations, is added to the mixture.
-
AlphaLISA GST acceptor beads are added, and the mixture is incubated in the dark.
-
Streptavidin-coated donor beads are then added, followed by another incubation period in the dark.
-
The plate is read on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells (e.g., MV4;11, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to control (DMSO-treated) cells, and IC50 values are determined from the dose-response curves.
PAK4 Kinase Assay
The inhibitory effect of compounds on PAK4 kinase activity can be measured using a variety of kinase assay platforms.
-
Reaction Mixture: The assay is typically performed in a buffer containing recombinant PAK4 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibition: The test compounds at various concentrations are pre-incubated with the PAK4 enzyme.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Kinase activity is calculated as a percentage of the uninhibited control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
References
The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy
While specific efficacy data for 3-Methyl-1H-indazol-4-ol remains elusive in current literature, the broader family of 3-methyl-1H-indazole derivatives has demonstrated significant potential in diverse therapeutic areas, particularly as antibacterial and anticancer agents. This guide provides a comparative overview of the in vitro efficacy of these derivatives, supported by available experimental data and methodologies.
Antibacterial Activity of 3-Methyl-1H-Indazole Derivatives
Recent studies have highlighted the promise of 3-methyl-1H-indazole derivatives as potent antibacterial agents. A notable study synthesized a series of novel compounds and evaluated their activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Efficacy
The antibacterial activity was assessed using the cup plate method, with ciprofloxacin serving as the standard drug. The zone of inhibition was measured to determine the extent of bacterial growth inhibition.
| Compound ID | Chemical Name | Concentration (μg/ml) | Zone of Inhibition (mm) - Bacillus subtilis | Zone of Inhibition (mm) - Escherichia coli |
| 1d | 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | 300 | 22 | 46 |
| Ciprofloxacin | (Standard) | - | - | - |
Table 1: In Vitro Antibacterial Activity of a 3-Methyl-1H-Indazole Derivative.[1][2]
The data reveals that compound 1d exhibited significant antibacterial activity, with a particularly strong effect against Escherichia coli.[1][2]
Experimental Protocol: Antibacterial Activity Assay
The antibacterial activity of the synthesized 3-methyl-1H-indazole derivatives was determined using the cup plate method.
-
Preparation of Media: Nutrient agar medium was prepared and sterilized.
-
Inoculation: The sterile medium was inoculated with the test microorganisms (Bacillus subtilis and Escherichia coli).
-
Plate Preparation: The inoculated medium was poured into sterile petri dishes and allowed to solidify.
-
Well Creation: A sterile borer was used to create wells in the agar.
-
Compound Application: The test compounds, dissolved in a suitable solvent, were added to the wells at a concentration of 300 μg/ml.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The zone of inhibition (the diameter of the area with no bacterial growth) around each well was measured in millimeters.
Anticancer Potential of 3-Methyl-1H-Indazole Derivatives
The 3-methyl-1H-indazole scaffold has also been explored for its anticancer properties, with a focus on inhibiting Bromodomain-containing Protein 4 (BRD4), a key regulator of oncogene expression.
In Vitro Anticancer Efficacy
A series of 3-methyl-1H-indazole derivatives were designed and synthesized as potential BRD4 inhibitors. Their antiproliferative effects were evaluated in the MV4;11 cancer cell line.
| Compound ID | BRD4-BD1 Inhibitory Activity (IC50, μM) | Antiproliferative Activity (MV4;11 cells, IC50, μM) |
| 9d | Data not specified | Potent activity |
| 9u | Data not specified | Potent activity |
| 9w | Data not specified | Potent activity |
Table 2: In Vitro Anticancer Activity of Selected 3-Methyl-1H-Indazole Derivatives.[3][4]
While specific IC50 values were not provided in the abstract, compounds 9d , 9u , and 9w were highlighted as exhibiting strong BRD4-BD1 affinities and potent suppression of MV4;11 cancer cell line proliferation.[3][4] Compound 9d also demonstrated excellent selectivity for BRD4 and effectively suppressed the downstream protein c-Myc.[3][4]
Experimental Protocol: Antiproliferative Assay
The antiproliferative effects of the synthesized compounds were evaluated using a standard cell viability assay.
-
Cell Culture: MV4;11 cancer cells were cultured in appropriate media and conditions.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds.
-
Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a method such as the MTT assay, which measures the metabolic activity of living cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Visualizing the Synthetic Pathway and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams depict a generalized synthetic pathway for 3-methyl-1H-indazole derivatives and the signaling pathway of BRD4 inhibition.
Caption: Generalized synthetic workflow for 3-methyl-1H-indazole derivatives.
Caption: Simplified signaling pathway of BRD4 inhibition by 3-methyl-1H-indazole derivatives.
Conclusion
While direct experimental data on the in vitro or in vivo efficacy of this compound is not currently available, the broader class of 3-methyl-1H-indazole derivatives demonstrates significant and varied biological activities. The antibacterial and anticancer properties highlighted in this guide underscore the potential of this chemical scaffold in drug discovery and development. Further research is warranted to explore the full therapeutic potential of this promising class of compounds, including the specific activity of this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives-SciEngine [cdn.sciengine.com]
- 3. researchgate.net [researchgate.net]
- 4. Document: Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibit... - ChEMBL [ebi.ac.uk]
A Comparative Analysis of the Antibacterial Spectrum of Indazole Derivatives and Standard Antibiotics
In the ever-present battle against bacterial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. One such class of compounds showing promise is the indazole derivatives. This guide provides a comparative overview of the antibacterial spectrum of 3-methyl-1H-indazole derivatives against a panel of well-established standard antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin.
Note: Specific experimental data on 3-Methyl-1H-indazol-4-ol is limited in the available literature. Therefore, this guide presents data for closely related 3-methyl-1H-indazole derivatives to provide insight into the potential antibacterial profile of this compound class.
Quantitative Comparison of Antibacterial Spectra
The following table summarizes the known antibacterial activity of 3-methyl-1H-indazole derivatives in comparison to standard antibiotics against a selection of Gram-positive and Gram-negative bacteria. The activity is denoted as Active (+), Inactive (-), or Not Reported (NR).
| Bacterial Species | Gram Stain | 3-Methyl-1H-indazole Derivatives | Penicillin | Tetracycline | Ciprofloxacin | Gentamicin |
| Bacillus subtilis | Gram-positive | +[1][2] | +[3][4] | +[5][6][7] | +[8][9] | +[10][11] |
| Staphylococcus aureus | Gram-positive | + (some derivatives)[12] | +/- (resistance common)[3][13] | +/- (resistance common)[6] | +/- (less effective)[9] | +[11][14] |
| Staphylococcus epidermidis | Gram-positive | + (some derivatives)[12] | + | +[5][6] | + | + |
| Streptococcus pyogenes | Gram-positive | + (some derivatives)[12] | +[3] | +/- (resistance common)[6] | - | +/- (weak efficacy)[10] |
| Escherichia coli | Gram-negative | +[1][2] | - (most strains)[15] | +/- (resistance common)[6] | +[9] | +[10][11] |
| Pseudomonas aeruginosa | Gram-negative | +/- (moderate inhibition)[12] | - | -[6] | +[9] | +[11][14] |
| Klebsiella pneumoniae | Gram-negative | NR | -[15] | +[5][6] | +[9] | +[10][11] |
| Proteus species | Gram-negative | NR | - | -[6] | +[9] | +[10][11] |
Summary of Findings:
-
3-Methyl-1H-indazole derivatives have demonstrated activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1][2] Other indazole derivatives have shown promise against challenging pathogens like penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes.[12]
-
Penicillin exhibits a spectrum primarily targeting Gram-positive bacteria and some Gram-negative cocci.[3][4][13] Its effectiveness can be limited by widespread bacterial resistance.
-
Tetracycline is a broad-spectrum antibiotic, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical bacteria like Chlamydia and Rickettsia.[5][6][7]
-
Ciprofloxacin , a fluoroquinolone, has a broad-spectrum of activity but is particularly potent against Gram-negative bacteria, including Pseudomonas aeruginosa.[8][9][16]
-
Gentamicin , an aminoglycoside, is highly effective against many Gram-negative bacteria.[10][11] It can also be used against some Gram-positive organisms like Staphylococcus aureus.[11][14]
Experimental Protocols
The determination of the antibacterial spectrum and potency of a compound is typically conducted using standardized microbiological assays. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[17][18][19]
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from a pure, overnight culture.[17][18]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[18][20] The plate is allowed to dry for a few minutes.[18]
-
Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., a 3-methyl-1H-indazole derivative) and standard antibiotics are placed on the agar surface using sterile forceps.[17][18] Each disk is gently pressed to ensure complete contact with the agar.[19]
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[18][19]
-
Result Interpretation: Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[17] The size of this "zone of inhibition" is proportional to the susceptibility of the bacterium to the antimicrobial agent. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[21][22]
Methodology:
-
Plate Preparation: A series of two-fold serial dilutions of the test compound and standard antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[23][24]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared, similar to the Kirby-Bauer method, and then diluted in the broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[21]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[23] Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are included.[23]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.[24]
-
Result Interpretation: After incubation, the plates are examined for visible turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible growth.[21][22]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a novel compound.
Caption: Workflow for Determining Antibacterial Spectrum.
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives-SciEngine [cdn.sciengine.com]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. Tetracycline antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 8. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Gentamicin - Wikipedia [en.wikipedia.org]
- 12. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillin - WikiLectures [wikilectures.eu]
- 14. ldh.la.gov [ldh.la.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. About ciprofloxacin - NHS [nhs.uk]
- 17. asm.org [asm.org]
- 18. microbenotes.com [microbenotes.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth microdilution susceptibility testing. [bio-protocol.org]
Validation of BRD4 as a Therapeutic Target for 3-Methyl-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-methyl-1H-indazole derivatives in targeting Bromodomain-containing protein 4 (BRD4) with other known inhibitors. Supporting experimental data, detailed protocols, and pathway visualizations are presented to validate BRD4 as a therapeutic target for this class of compounds.
Introduction to BRD4 as a Therapeutic Target
Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It functions as an epigenetic reader by recognizing and binding to acetylated lysine residues on histone tails. This interaction plays a crucial role in the regulation of gene expression.[1] BRD4 is known to be a key regulator of several oncogenes, including c-Myc, and is implicated in the proliferation and survival of various cancer cells.[1] Consequently, inhibiting BRD4 has emerged as a promising therapeutic strategy for the treatment of cancer.
3-Methyl-1H-Indazole Derivatives as BRD4 Inhibitors
A novel series of 3-methyl-1H-indazole derivatives have been designed and synthesized as selective inhibitors of BRD4.[1] These compounds have demonstrated potent anti-proliferative effects in various cancer cell lines, establishing them as a promising class of molecules for targeting BRD4.
Comparative Performance Data
The inhibitory activity of 3-methyl-1H-indazole derivatives against BRD4 is comparable to or exceeds that of other well-established BRD4 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a representative compound from this series and compares it with other known BRD4 inhibitors.
| Compound Class | Representative Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative GI50 (µM) |
| 3-Methyl-1H-Indazole Derivative | Compound 15 | BRD4-BD1 | 87 | MOLM-13 | 0.21 |
| Thieno-triazolo-diazepine | JQ1 | BRD4 | 100-200 | Multiple | Varies |
| Triazolopyridazine | OTX015 (Birabresib) | BRD4 | 19 | Multiple | Varies |
| Dihydroquinazolinone | RVX-208 | BET family | >1000 | Multiple | Varies |
Data for Compound 15 is sourced from studies on novel 3-methyl-1H-indazole derivatives as BRD4 inhibitors. Data for JQ1, OTX015, and RVX-208 are from publicly available literature and are provided for comparative purposes.
Experimental Protocols
TR-FRET Assay for BRD4 Inhibition
This assay is used to measure the binding of a test compound to the first bromodomain of BRD4 (BRD4-BD1).
Materials:
-
LanthaScreen™ TR-FRET BRD4 Assay Kit (containing GST-BRD4-BD1, Tb-anti-GST antibody, and a fluorescently labeled histone H4 peptide)
-
Test compounds (e.g., 3-methyl-1H-indazole derivatives)
-
Assay buffer
-
Microplates
Protocol:
-
Prepare a serial dilution of the test compounds.
-
Add the assay buffer, GST-BRD4-BD1, and the test compound to the microplate wells.
-
Incubate at room temperature for a specified period.
-
Add a mixture of the Tb-anti-GST antibody and the fluorescently labeled histone H4 peptide.
-
Incubate to allow for antibody-protein and protein-peptide binding.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two different wavelengths.
-
Calculate the emission ratio and determine the IC50 values from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Visualizations
BRD4 Signaling Pathway in Cancer
Caption: Inhibition of BRD4 by 3-methyl-1H-indazole derivatives disrupts oncogene transcription.
Experimental Workflow for BRD4 Inhibitor Validation
Caption: A streamlined workflow for the in vitro and cell-based validation of novel BRD4 inhibitors.
References
Assessing the Selectivity of 3-Methyl-1H-indazol-4-ol for Specific Kinases: A Comparative Guide
A comprehensive analysis of the kinase selectivity profile for 3-Methyl-1H-indazol-4-ol is currently hindered by the absence of publicly available experimental data. Extensive searches of scientific literature and chemical databases did not yield quantitative inhibition data, such as IC50 or Ki values, for this specific compound against a panel of kinases.
This guide, therefore, serves to outline the established methodologies and comparative frameworks used in the assessment of kinase inhibitor selectivity, which would be applied to this compound should such data become available. Furthermore, we will present data for a representative indazole-based kinase inhibitor, GDC-0941 (Pictilisib) , to illustrate the principles and data presentation formats requested. GDC-0941 is a potent inhibitor of Class I PI3 kinases, and its selectivity has been characterized against a broad range of kinases.
Data Presentation: Comparative Kinase Inhibition Profile
A critical step in evaluating a kinase inhibitor is to determine its potency and selectivity across the human kinome. This is typically achieved by screening the compound against a large panel of purified kinases and measuring its inhibitory activity. The results are often presented as a table of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Illustrative Kinase Selectivity Profile of GDC-0941 (Pictilisib)
| Kinase Target | IC50 (nM) | Kinase Family |
| PI3Kα | 3 | Lipid Kinase |
| PI3Kδ | 3 | Lipid Kinase |
| PI3Kβ | 5 | Lipid Kinase |
| PI3Kγ | 15 | Lipid Kinase |
| mTOR | 17 | PIKK |
| DNA-PK | 70 | PIKK |
| PIM1 | >10,000 | Serine/Threonine Kinase |
| MEK1 | >10,000 | Serine/Threonine Kinase |
| ERK2 | >10,000 | Serine/Threonine Kinase |
| AKT1 | >10,000 | Serine/Threonine Kinase |
| Note: This table is a representative example based on publicly available data for GDC-0941 and is intended for illustrative purposes. The actual values may vary depending on the specific assay conditions. |
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for common kinase inhibition assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (e.g., Western Blotting for Phospho-Substrates)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for the phosphorylated and total forms of the target kinase's substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Mandatory Visualizations
Illustrative PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, which is targeted by the example compound GDC-0941. Should this compound be found to inhibit kinases in this or another pathway, a similar diagram would be generated.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the general workflow for a biochemical kinase inhibition assay.
Caption: General workflow for a biochemical kinase inhibition assay.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methyl-1H-indazol-4-ol
For Immediate Use by Laboratory Professionals in Research and Drug Development
This document provides crucial safety and logistical guidance for the proper disposal of 3-Methyl-1H-indazol-4-ol, a compound used in scientific research. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is designed to be your trusted resource for chemical handling, fostering a culture of safety that extends beyond the product itself.
I. Understanding the Compound and Associated Hazards
Key Precautionary Measures:
-
Assume Hazard: In the absence of specific data, treat this compound as a hazardous chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][2]
-
Avoid Exposure: Prevent contact with skin and eyes, and avoid inhalation of dust or fumes.[1][2][3]
-
Engineering Controls: Use a chemical fume hood or ensure adequate ventilation.[2][3][4]
II. Proper Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3][4][5] On-site treatment or disposal via standard trash or sewer systems is not recommended without a thorough hazard characterization and explicit approval from your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.[6]
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6]
-
III. Quantitative Data Summary
In the absence of specific data for this compound, the following table provides general guidelines for laboratory hazardous waste accumulation, which should be followed.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [6] |
| Container Headspace | At least one-inch | [7] |
| pH for Sewer Disposal (if deemed non-hazardous) | Between 5.5 and 10.5 | [8] |
IV. Experimental Protocols
This section is not applicable as this document provides disposal procedures rather than experimental methodologies.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling 3-Methyl-1H-indazol-4-ol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of 3-Methyl-1H-indazol-4-ol, a key intermediate in pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H301: Toxic if swallowed[1] | Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.[2] PPE: Standard laboratory coat, nitrile gloves, and safety glasses. A face shield is recommended when handling larger quantities. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][4] | Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper glove removal technique.[1] Clothing: Wear a lab coat or impervious clothing to prevent skin contact.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][4] | Eye Protection: Chemical safety goggles are required.[2] Face Protection: Use a face shield in conjunction with goggles when there is a splash hazard. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2][4] | Respiratory Protection: If handling the solid compound where dust may be generated, a NIOSH-approved respirator is necessary.[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[1] | Gloves: Consistent use of chemical-resistant gloves is crucial to prevent sensitization. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before starting, inspect all PPE for integrity.
2. Handling the Compound:
-
When weighing or transferring the solid, avoid the formation of dust.[4]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]
3. In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as regular laboratory waste, depending on local regulations.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
